Tersolisib
Description
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Properties
Molecular Formula |
C16H12F5N5O2 |
|---|---|
Molecular Weight |
401.29 g/mol |
IUPAC Name |
1-(2-aminopyrimidin-5-yl)-3-[(1R)-1-(5,7-difluoro-3-methyl-1-benzofuran-2-yl)-2,2,2-trifluoroethyl]urea |
InChI |
InChI=1S/C16H12F5N5O2/c1-6-9-2-7(17)3-10(18)12(9)28-11(6)13(16(19,20)21)26-15(27)25-8-4-23-14(22)24-5-8/h2-5,13H,1H3,(H2,22,23,24)(H2,25,26,27)/t13-/m1/s1 |
InChI Key |
LGPNQALKGDDVBD-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=C(OC2=C1C=C(C=C2F)F)[C@H](C(F)(F)F)NC(=O)NC3=CN=C(N=C3)N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2F)F)C(C(F)(F)F)NC(=O)NC3=CN=C(N=C3)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Downstream Signaling of Tersolisib
Introduction
Tersolisib, also known as STX-478, is an orally bioavailable and central nervous system (CNS) penetrant allosteric inhibitor.[1] It demonstrates high potency and selectivity for mutant forms of the phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) catalytic subunit alpha (PIK3CA).[2] Specifically, this compound targets prevalent helical- and kinase-domain mutations, including the H1047R and H1047X variants.[2][3][4] Dysregulation of the PI3K/Akt/mammalian target of rapamycin (mTOR) pathway, often driven by activating mutations in PIK3CA, is a frequent event in various solid tumors, promoting cell growth, survival, and resistance to therapies. This compound's selective inhibition of mutant PI3Kα aims to provide a more targeted and potentially less toxic therapeutic approach compared to pan-PI3K inhibitors.
Core Mechanism and Downstream Signaling Pathway
This compound functions by selectively targeting and allosterically binding to mutated PIK3CA, thereby inhibiting its kinase activity. This targeted inhibition prevents the PI3K-mediated conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-bisphosphate (PIP3) at the cell membrane. The subsequent reduction in PIP3 levels leads to the suppression of the entire downstream PI3K/Akt/mTOR signaling cascade.
The key downstream signaling events modulated by this compound are:
-
Inhibition of Akt Phosphorylation: Reduced PIP3 levels prevent the recruitment and activation of phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as protein kinase B) at the cell membrane. This leads to a decrease in the phosphorylation and subsequent activation of all Akt isoforms.
-
Modulation of mTORC1 Activity: Activated Akt normally phosphorylates and inhibits the tuberous sclerosis complex (TSC), a negative regulator of the mTOR complex 1 (mTORC1). By inhibiting Akt, this compound leads to the sustained activity of the TSC complex, which in turn inhibits mTORC1.
-
Suppression of Protein Synthesis and Cell Growth: The inhibition of mTORC1 prevents the phosphorylation of its key downstream effectors: the 40S ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E binding protein (4EBP1). This results in the suppression of protein synthesis and a halt in cell cycle progression and anabolic growth.
-
Induction of Apoptosis: The PI3K/Akt pathway is a critical regulator of cell survival. By inhibiting this pathway, this compound promotes apoptosis in tumor cells that harbor activating PIK3CA mutations.
The overall effect of this compound is the inhibition of tumor cell growth and the induction of apoptosis in cancers with PIK3CA H1047X mutations.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound from preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Target | Value | Reference |
| IC50 | Mutant PI3Kα (H1047R) | 9.4 nmol/L | |
| Selectivity | Mutant PI3Kα vs. Wild-Type | 14-fold greater for mutant |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Female BALB/c nude mice (CAL-33 xenograft) | This compound (p.o., daily for 28 days) | 30, 100 mg/kg | Dose-dependent reduction in tumor volume |
Table 3: Clinical Efficacy of this compound Monotherapy
| Clinical Trial | Patient Population | Treatment | Outcome | Reference |
| PIKALO-1 (Phase 1/2) | 22 breast cancer patients (most previously received a CDK4/6 inhibitor) | This compound monotherapy | 23% Overall Response Rate (ORR) |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the results and for designing future studies.
In Vitro Selectivity Assay
-
Objective: To determine the selectivity of this compound for mutant PI3Kα over the wild-type form.
-
Cell Line: MCF10A cells engineered to harbor the H1047R kinase-domain mutation were utilized.
-
Methodology:
-
MCF10A-H1047R cells were cultured under standard conditions.
-
Cells were treated with a range of this compound concentrations (e.g., 0-10,000 nM) for a specified duration (e.g., 1 hour).
-
Following treatment, cell lysates were prepared and subjected to downstream analysis, such as Western blotting, to assess the phosphorylation status of Akt and other pathway components.
-
The concentration of this compound required to inhibit 50% of the mutant PI3Kα activity (IC50) was calculated and compared to the IC50 against wild-type PI3Kα to determine selectivity.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Female BALB/c nude mice were used.
-
Methodology:
-
CAL-33 human cancer cells were subcutaneously implanted into the mice to establish tumors.
-
Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
This compound was formulated for oral administration (p.o.). A common formulation involves dissolving the compound in a vehicle such as a mixture of DMSO and corn oil.
-
Mice in the treatment groups received single daily oral doses of this compound (e.g., 30 mg/kg and 100 mg/kg) for a defined period, such as 28 days.
-
Tumor volume was measured regularly throughout the study to assess the treatment effect.
-
At the end of the study, tumors could be excised for further pharmacodynamic and biomarker analysis.
-
References
Tersolisib (STX-478): A Deep Dive into a Mutant-Selective PI3Kα Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tersolisib (STX-478) is an orally bioavailable, central nervous system (CNS)-penetrant, allosteric inhibitor of phosphoinositide 3-kinase alpha (PI3Kα).[1][2] It exhibits high selectivity for cancer-associated mutant forms of PI3Kα over the wild-type (WT) enzyme, a characteristic that positions it as a promising therapeutic agent with a potentially wider therapeutic window and improved safety profile compared to non-selective PI3Kα inhibitors.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, experimental protocols, and clinical development status, with a focus on its role in cancer research.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway with Precision
This compound functions as a potent and selective inhibitor of the PI3Kα isoform, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.[5] This pathway plays a crucial role in cell growth, proliferation, survival, and metabolism.
Unlike pan-PI3K inhibitors or even isoform-selective inhibitors that target both wild-type and mutant forms, this compound is an allosteric inhibitor that preferentially binds to a novel pocket on mutant PI3Kα. This selectivity is particularly pronounced for the common helical- and kinase-domain mutations, such as H1047R. By selectively inhibiting the mutant enzyme, this compound effectively downregulates the PI3K/AKT/mTOR pathway in cancer cells harboring these mutations, leading to the inhibition of tumor cell growth and the induction of apoptosis, while sparing the normal physiological functions of wild-type PI3Kα. This targeted approach is designed to mitigate common toxicities associated with PI3K inhibition, such as hyperglycemia and rash.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. First-in-Human Study of STX-478 as Monotherapy and in Combination With Other Antineoplastic Agents in Participants With Advanced Solid Tumors [clin.larvol.com]
- 3. Facebook [cancer.gov]
- 4. CareAcross [careacross.com]
- 5. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Tersolisib's Selectivity for PI3K Alpha H1047R Mutation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, frequently driven by mutations in the PIK3CA gene encoding the p110α catalytic subunit of PI3Kα, is a hallmark of numerous cancers. The H1047R mutation, a hotspot mutation in the kinase domain of p110α, is one of the most common oncogenic drivers in solid tumors, including breast, gynecologic, and head and neck cancers.[1][2] Tersolisib (formerly STX-478) is a potent, orally bioavailable, and central nervous system (CNS)-penetrant allosteric inhibitor that demonstrates significant selectivity for mutant forms of PI3Kα, particularly the H1047R variant.[3][4][5] This technical guide provides an in-depth overview of this compound's selectivity profile, the experimental methodologies used for its characterization, and the underlying molecular mechanisms.
Mechanism of Action and Selectivity Profile
This compound is a mutant-selective, allosteric inhibitor of PI3Kα. Unlike orthosteric inhibitors that compete with ATP at the active site, this compound binds to a novel allosteric pocket, leading to a conformational change that selectively inhibits the activity of mutant PI3Kα. This allosteric mechanism is the basis for its remarkable selectivity for the H1047R mutant over the wild-type (WT) enzyme. The H1047R mutation is believed to alter the conformational landscape of PI3Kα, increasing the accessibility of this cryptic allosteric pocket.
The selectivity of this compound for the H1047R mutant is a key attribute, as it allows for potent inhibition of the oncogenic driver while sparing the wild-type PI3Kα, which plays a crucial role in normal physiological processes such as glucose metabolism. Inhibition of wild-type PI3Kα is associated with significant toxicities, including hyperglycemia and rash, which have limited the therapeutic window of non-selective PI3K inhibitors. By selectively targeting the mutant protein, this compound has the potential for a wider therapeutic index and improved safety profile.
Quantitative Selectivity Data
The following table summarizes the in vitro potency and selectivity of this compound against various PI3Kα isoforms.
| Target | IC50 (nM) | Fold Selectivity (vs. WT) |
| PI3Kα H1047R | 9.4 | 14 |
| PI3Kα Wild-Type (WT) | 131 | 1 |
| PI3Kα E545K | 71 | 1.8 |
| PI3Kα E542K | 113 | 1.2 |
Data compiled from multiple sources.
Experimental Protocols
The characterization of this compound's selectivity involves a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies the enzymatic activity of purified PI3Kα by measuring the amount of ADP produced.
-
Objective: To determine the IC50 of this compound against wild-type and mutant PI3Kα enzymes.
-
Materials:
-
Recombinant human PI3Kα (p110α/p85α) wild-type and H1047R, E545K, E542K mutants.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
PI3K Reaction Buffer: 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl2, 0.025 mg/ml BSA.
-
Lipid Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).
-
ATP.
-
This compound.
-
384-well plates.
-
-
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 0.5 µL of this compound dilution or vehicle (DMSO).
-
Prepare a mixture of PI3K enzyme and lipid substrate in PI3K Reaction Buffer.
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration typically near the Km for ATP).
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Phospho-AKT (pAKT) Assay (AlphaLISA® SureFire® Ultra™)
This immunoassay measures the phosphorylation of AKT at Serine 473, a key downstream effector of PI3K signaling, in a cellular context.
-
Objective: To assess the ability of this compound to inhibit PI3Kα signaling in cells expressing wild-type or mutant PI3Kα.
-
Cell Lines:
-
T47D (human breast cancer cell line, heterozygous for PIK3CA H1047R).
-
SKBR3 (human breast cancer cell line, PIK3CA wild-type).
-
-
Materials:
-
AlphaLISA® SureFire® Ultra™ p-Akt (Ser473) kit.
-
T47D and SKBR3 cells.
-
Cell culture medium and supplements.
-
This compound.
-
96-well and 384-well plates.
-
-
Protocol:
-
Seed T47D and SKBR3 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 1-2 hours.
-
Lyse the cells using the provided lysis buffer for 10 minutes with shaking.
-
Transfer 10 µL of the cell lysate to a 384-well OptiPlate™.
-
Add 5 µL of the Acceptor bead mix and incubate for 1 hour at room temperature.
-
Add 5 µL of the Donor bead mix and incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Determine the IC50 values by plotting the AlphaLISA signal against the inhibitor concentration.
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying the amount of ATP, an indicator of metabolically active cells.
-
Objective: To evaluate the effect of this compound on the proliferation and survival of cancer cell lines with different PIK3CA mutation statuses.
-
Cell Lines: T47D and SKBR3.
-
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
T47D and SKBR3 cells.
-
Cell culture medium and supplements.
-
This compound.
-
Opaque-walled 96-well plates.
-
-
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 values.
-
Visualizations
Signaling Pathway
References
Tersolisib's Impact on the PI3K/Akt/mTOR Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tersolisib (formerly STX-478) is an orally bioavailable, central nervous system (CNS)-penetrant, allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] It exhibits high selectivity for cancer-associated mutant forms of PI3Kα over the wild-type (WT) enzyme.[3] This mutant-selective mechanism of action is designed to offer a wider therapeutic window by minimizing the metabolic side effects, such as hyperglycemia, that are commonly associated with non-selective PI3Kα inhibitors.[4][5] By specifically targeting oncogenic PI3Kα, this compound effectively downregulates the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival that is frequently dysregulated in various cancers. This targeted inhibition leads to apoptosis and tumor growth inhibition in preclinical models and has shown promising anti-tumor activity in clinical trials.
Mechanism of Action: Allosteric Inhibition of Mutant PI3Kα
This compound distinguishes itself from many other PI3Kα inhibitors through its allosteric mode of action. Instead of competing with ATP at the catalytic site, this compound binds to a novel, previously undescribed allosteric pocket within the PI3Kα enzyme. This binding is particularly effective in the context of oncogenic mutations.
The PI3Kα enzyme is a heterodimer composed of a catalytic subunit (p110α) and a regulatory subunit (p85). Activating mutations in the PIK3CA gene, which encodes p110α, are among the most common oncogenic drivers in human cancers. These mutations, frequently occurring in the helical and kinase domains (e.g., H1047R, E542K, E545K), relieve the inhibitory function of the p85 subunit, leading to constitutive activation of the kinase and downstream signaling.
This compound's allosteric binding stabilizes a conformation of the mutant PI3Kα enzyme that is less active, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to decreased recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.
Quantitative Data
In Vitro Kinase Inhibitory Activity
This compound demonstrates potent and selective inhibition of mutant PI3Kα isoforms. The following table summarizes its half-maximal inhibitory concentration (IC50) values against various PI3Kα variants compared to the wild-type enzyme.
| Target | This compound (STX-478) IC50 (nmol/L) | Selectivity vs. WT |
| PI3Kα H1047R | 9.4 | 14-fold |
| PI3Kα WT | 131 | - |
Data compiled from publicly available sources.
Preclinical In Vivo Efficacy
This compound has shown significant anti-tumor activity in xenograft models of human cancers harboring PIK3CA mutations.
| Xenograft Model | Dosing | Outcome |
| CAL-33 (Head and Neck Squamous Cell Carcinoma) | 30, 100 mg/kg; p.o.; single daily for 28 days | Dose-dependent reduction in tumor volume. |
| Various (Colon, Lung, HNSCC, Breast) | 100 mg/kg | Tumor growth inhibition was either similar to or better than alpelisib. |
Data compiled from publicly available sources.
Clinical Trial Data
Initial clinical data from the Phase 1/2 PIKALO-1 trial (NCT05768139) have demonstrated the clinical potential of this compound in patients with advanced solid tumors harboring PIK3CA mutations.
| Trial | Patient Population | Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| PIKALO-1 (Phase 1/2) | Advanced solid tumors with PIK3CA mutations (n=43) | This compound Monotherapy | 21% | 67% |
| PIKALO-1 (Phase 1/2) | Breast cancer patients (n=22), previously treated with a CDK4/6 inhibitor | This compound Monotherapy | 23% | Not Reported |
Data compiled from publicly available sources.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound. These protocols are based on standard methodologies for evaluating PI3K/Akt/mTOR pathway inhibitors and may require optimization for specific cell lines or experimental conditions.
In Vitro PI3Kα Kinase Assay (Luminescent)
This assay quantifies the kinase activity of recombinant PI3Kα by measuring the amount of ADP produced during the phosphorylation of PIP2.
Materials:
-
Recombinant human PI3Kα (mutant and WT isoforms)
-
PIP2 substrate
-
ATP
-
Kinase reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)
-
This compound
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 96-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the this compound dilutions.
-
Add the PI3Kα enzyme and the PIP2 substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Phosphorylation
This method is used to assess the effect of this compound on the phosphorylation status of key downstream effectors of PI3Kα, such as Akt and S6 ribosomal protein.
Materials:
-
Cancer cell line with a known PIK3CA mutation
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-p-S6, anti-total Akt, anti-total S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Viability Assay (MTT or Resazurin-based)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.
Materials:
-
Cancer cell line with a known PIK3CA mutation
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of HCl and isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density in 96-well plates.
-
After cell adherence, treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Add the MTT or Resazurin solution to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
Conclusion
This compound represents a promising next-generation therapeutic for cancers driven by PIK3CA mutations. Its mutant-selective, allosteric mechanism of action provides a clear differentiation from earlier PI3K inhibitors, with the potential for an improved safety and efficacy profile. The robust preclinical data and encouraging early clinical results underscore its potential to become a valuable component of the therapeutic arsenal for a variety of solid tumors. Further clinical investigation is ongoing to fully elucidate its therapeutic benefits, both as a monotherapy and in combination with other anti-cancer agents.
References
Tersolisib: A Technical Guide to a Mutant-Selective PI3Kα Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tersolisib (STX-478) is a potent, orally bioavailable, and central nervous system (CNS)-penetrant allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα). It exhibits high selectivity for cancer-associated mutations in the PIK3CA gene, particularly in the kinase (H1047X) and helical domains, while largely sparing the wild-type (WT) enzyme. This mutant-selective profile is designed to mitigate the metabolic side effects, such as hyperglycemia, commonly associated with non-selective PI3Kα inhibitors. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data for this compound, along with detailed experimental protocols relevant to its study.
Chemical Structure and Properties
This compound is a synthetic organic small molecule. Its chemical identity and key physicochemical properties are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | 1-(2-aminopyrimidin-5-yl)-3-[(1R)-1-(5,7-difluoro-3-methyl-1-benzofuran-2-yl)-2,2,2-trifluoroethyl]urea | [1] |
| Synonyms | STX-478, LY4064809 | [2],[3] |
| CAS Number | 2883540-92-7 | [2] |
| Molecular Formula | C₁₆H₁₂F₅N₅O₂ | [2] |
| Molecular Weight | 401.29 g/mol |
Table 1: Chemical Identifiers of this compound.
| Property | Value | Reference |
| Solubility | DMSO: ≥ 100 mg/mL (249.20 mM) | |
| Ethanol: 20 mg/mL | ||
| Water: Insoluble | ||
| pKa | Data not available | |
| Melting Point | Data not available |
Table 2: Physicochemical Properties of this compound.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
This compound is a highly potent and selective allosteric inhibitor of mutant PI3Kα. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway, often through activating mutations in the PIK3CA gene, is a frequent event in various cancers.
This compound selectively binds to an allosteric site on the mutant PI3Kα enzyme, leading to the inhibition of its kinase activity. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, including the serine/threonine kinase AKT and the mammalian target of rapamycin (mTOR). By inhibiting this pathway, this compound induces apoptosis and inhibits the growth of tumor cells that harbor activating PIK3CA mutations. A key advantage of this compound is its significantly lower affinity for wild-type PI3Kα, which is believed to be responsible for the metabolic toxicities, such as hyperglycemia, observed with less selective inhibitors.
Preclinical Pharmacology
In Vitro Activity
This compound has demonstrated potent and selective inhibition of mutant PI3Kα in biochemical and cellular assays.
| Target/Cell Line | IC₅₀ (nM) | Assay Type | Reference |
| PI3Kα H1047R (mutant) | 9.4 | Biochemical | |
| PI3Kα E545K (mutant) | 71 | Biochemical | |
| PI3Kα E542K (mutant) | 113 | Biochemical | |
| PI3Kα (wild-type) | 131 | Biochemical | |
| MCF10A H1047R | - | pAKT Inhibition |
Table 3: In Vitro Inhibitory Activity of this compound.
In Vivo Efficacy
In preclinical xenograft models, this compound has shown robust and durable anti-tumor activity.
| Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| CAL-33 Xenograft (mouse) | This compound | 30, 100 mg/kg, p.o., daily | Dose-dependent reduction in tumor volume |
Table 4: In Vivo Efficacy of this compound.
Pharmacokinetics
Preclinical pharmacokinetic studies in mice have demonstrated that this compound has good oral bioavailability and a long half-life, supporting once-daily dosing.
| Species | Dose | Cmax | Tmax | AUC | Half-life | Reference |
| Mouse | 30, 100, 300 mg/kg, p.o. | Data not fully available | Data not fully available | Exposures bracketed the IC₈₀ for relevant cell lines | ~60 hours | , |
Table 5: Preclinical Pharmacokinetic Parameters of this compound in Mice.
Clinical Development
This compound is currently being evaluated in clinical trials for the treatment of advanced solid tumors harboring PIK3CA mutations. The first-in-human Phase 1/2 study is known as the PIKALO-1 trial (NCT05768139).
PIKALO-1 Trial (NCT05768139)
This is a multipart, open-label study evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a monotherapy and in combination with other anticancer agents.
Key Preliminary Findings:
-
Overall Response Rate (ORR):
-
23% in patients with HR+/HER2- breast cancer (n=22).
-
44% in patients with gynecological tumors.
-
-
Safety: this compound was generally well-tolerated, with a low incidence of severe hyperglycemia, a common dose-limiting toxicity of other PI3K inhibitors.
Experimental Protocols
PI3Kα HTRF Assay
This protocol describes a method for measuring the in vitro inhibitory activity of this compound against PI3Kα using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing MgCl₂, DTT, and other necessary components. Prepare stock solutions of PI3Kα enzyme, PIP2 substrate, ATP, and this compound at various concentrations.
-
Assay Plate Setup: In a 384-well plate, add the reaction buffer, PI3Kα enzyme, and this compound (or vehicle control).
-
Initiate Reaction: Add PIP2 and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the HTRF detection reagents. These typically include a Europium cryptate-labeled antibody that detects the product (PIP3) and an XL665-labeled streptavidin that binds to a biotinylated tracer.
-
Signal Measurement: Read the plate on an HTRF-compatible microplate reader, measuring the emission at 620 nm and 665 nm. The ratio of these signals is used to determine the amount of product formed.
-
Data Analysis: Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Western Blot for PI3K Pathway Signaling
This protocol outlines the procedure for assessing the effect of this compound on the phosphorylation of AKT, a key downstream effector of PI3Kα.
Methodology:
-
Cell Culture and Treatment: Culture cancer cells with known PIK3CA mutations (e.g., MCF-7, T47D) to 70-80% confluency. Treat the cells with varying concentrations of this compound or vehicle control for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-AKT Ser473) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AKT to ensure equal protein loading.
-
Densitometry: Quantify the band intensities using image analysis software to determine the relative levels of p-AKT.
Cell Viability Assay (CellTiter-Glo®)
This protocol describes how to measure the effect of this compound on the viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signals to the vehicle control and plot the percentage of viable cells against the drug concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression model.
In Vivo Xenograft Model
This protocol provides a general outline for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., CAL-33, which has a PIK3CA H1047R mutation) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., by gavage) at the desired doses and schedule (e.g., once daily). The control group receives the vehicle.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice weekly). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Tumor weight can be measured, and tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blot for p-AKT).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess anti-tumor efficacy. Calculate the tumor growth inhibition (TGI).
Conclusion
This compound is a promising mutant-selective PI3Kα inhibitor with a favorable preclinical profile. Its ability to potently inhibit cancer cells with PIK3CA mutations while sparing the wild-type enzyme offers the potential for an improved therapeutic window compared to non-selective inhibitors. Ongoing clinical trials will further elucidate its safety and efficacy in patients with advanced solid tumors. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other next-generation PI3K pathway inhibitors.
References
Methodological & Application
Application Notes and Protocols for Tersolisib (STX-478) in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tersolisib (STX-478) is an orally bioavailable, central nervous system (CNS) penetrant, allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3][4] It is a highly potent and mutant-selective inhibitor, specifically targeting common oncogenic mutations in the kinase and helical domains of PI3Kα, such as the H1047R variant.[5] This selectivity for mutant forms over wild-type (WT) PI3Kα is designed to enhance the therapeutic window, potentially reducing toxicities like hyperglycemia, rash, and diarrhea that are common with non-selective PI3K inhibitors. Preclinical and clinical data have shown that this compound can lead to robust and durable tumor regression in various cancer models with PIK3CA mutations.
These application notes provide detailed protocols for the in vitro use of this compound in cell culture to assess its mechanism of action and anti-proliferative effects.
Mechanism of Action
This compound functions as an allosteric inhibitor that selectively binds to a previously undescribed pocket in mutant PI3Kα. This binding event prevents the activation of the downstream PI3K/Akt/mTOR signaling pathway, which is a critical driver of cell growth, survival, and proliferation in many cancers. By specifically inhibiting the mutant PI3Kα, this compound leads to apoptosis and growth inhibition in tumor cells harboring these mutations. This compound has demonstrated a 14-fold greater selectivity for mutant PI3Kα over the wild-type form.
PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound against various forms of PI3Kα and its effect on cell viability in a mutant cell line.
Table 1: Biochemical Potency of this compound (STX-478) against PI3Kα Isoforms
| PI3Kα Form | Mutation Type | IC50 (nmol/L) |
| H1047R | Kinase Domain | 9.4 |
| E542K | Helical Domain | 113 |
| E545K | Helical Domain | 71 |
| Wild-Type (WT) | - | 131 |
| Data sourced from biochemical assays. |
Table 2: Cellular Activity of this compound (STX-478) in Isogenic MCF10A Cells
| Cell Line | PIK3CA Status | Endpoint | Result |
| MCF10A | H1047R (Kinase) | p-AKT (Ser473) Inhibition | Selective inhibition |
| MCF10A | E545K (Helical) | p-AKT (Ser473) Inhibition | Less potent inhibition |
| MCF10A | Wild-Type (WT) | p-AKT (Ser473) Inhibition | Minimal inhibition |
| Based on target engagement studies. |
Experimental Protocols
Preparation of this compound (STX-478) Stock Solution
Materials:
-
This compound (STX-478) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO. A common stock concentration is 10 to 80 mM. For example, to prepare a 10 mM stock, dissolve 4.01 mg of this compound (MW: 401.29 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage (up to 6 months at -80°C).
Cell Culture and Maintenance
Recommended Cell Lines:
-
MCF10A (isogenic lines): Useful for comparing the effects on WT vs. specific PIK3CA mutant backgrounds (e.g., H1047R, E545K).
-
T47D: An estrogen receptor-positive (ER+) breast cancer cell line with an endogenous PIK3CA H1047R mutation.
-
CAL-33: A head and neck squamous cell carcinoma line used in xenograft models.
General Culture Conditions:
-
Maintain cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.
In Vitro Cell Viability (Proliferation) Assay
This protocol determines the effect of this compound on the proliferation of cancer cells.
Caption: Workflow for a typical cell viability assay.
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well clear bottom plate at a density of 2,000-5,000 cells per well in 100 µL of growth medium.
-
Adhesion: Allow the cells to adhere by incubating the plate for 24 hours at 37°C.
-
Drug Preparation: Prepare serial dilutions of this compound in growth medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (<0.1%) to avoid solvent toxicity. A typical concentration range to test is 0 to 10,000 nM.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay, according to the manufacturer’s instructions.
-
Data Analysis: Normalize the results to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Western Blot for PI3K Pathway Inhibition
This protocol assesses the phosphorylation status of AKT, a key downstream effector of PI3K, to confirm target engagement.
Procedure:
-
Cell Seeding and Treatment: Seed 1-2 x 10^6 cells in a 6-well plate and allow them to adhere overnight. The next day, treat the cells with various concentrations of this compound (e.g., 0-1000 nM) for a short duration, typically 1-4 hours, to observe direct effects on signaling.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of p-AKT to total AKT, showing the extent of pathway inhibition.
References
Application Notes and Protocols: Preparation of Tersolisib Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tersolisib (also known as STX-478) is a potent and selective allosteric inhibitor of the PI3Kα (phosphoinositide 3-kinase alpha) enzyme, particularly effective against common mutations.[1] For in vitro studies, a well-characterized and properly prepared stock solution is crucial for accurate and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound due to its high solubilizing capacity for this compound. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Weight | 401.29 g/mol | [2][3][4][5] |
| Solubility in DMSO | Up to 100 mg/mL (249.20 mM) | |
| Appearance | White to off-white solid | |
| Storage of Solid | -20°C for up to 3 years | |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjustments can be made to the calculations to prepare stock solutions of different concentrations.
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (sterile)
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.01 mg of this compound.
-
Calculation:
-
Desired Molarity (M) = 10 mM = 0.01 mol/L
-
Molecular Weight (MW) = 401.29 g/mol
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (g) = M x MW x V = 0.01 mol/L x 401.29 g/mol x 0.001 L = 0.0040129 g = 4.01 mg
-
-
-
Dissolve in DMSO: Add the appropriate volume of fresh DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution:
-
Cap the vial securely and vortex thoroughly until the powder is completely dissolved.
-
If dissolution is slow or particulates are observed, sonication in an ultrasonic water bath for a few minutes can aid in solubilization. It is noted that hygroscopic DMSO can significantly impact the solubility of the product, so using a newly opened bottle is recommended.
-
-
Aliquot and Store:
-
Once the solution is clear and homogenous, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant signaling pathway for this compound and the experimental workflow for preparing the stock solution.
Caption: PI3Kα signaling pathway and the inhibitory action of this compound.
Caption: Workflow for preparing this compound stock solution in DMSO.
Safety Precautions
-
This compound is a potent bioactive compound. Handle with care and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood when handling the powder and DMSO.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
References
Application Notes and Protocols for Tersolisib (GSK2126458) in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of recommended concentrations of Tersolisib (also known as GSK2126458), a potent PI3K/mTOR inhibitor, for use in various cancer cell lines. The provided protocols and diagrams are intended to guide researchers in determining optimal experimental conditions.
Introduction
This compound is a highly selective and potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[1][2] It has shown significant anti-proliferative activity in a variety of cancer cell lines, making it a valuable tool for cancer research and drug development. This compound specifically targets the p110α, β, δ, and γ isoforms of PI3K, as well as mTORC1 and mTORC2.[1] Notably, it is also a mutant-selective allosteric inhibitor of PI3Kα, with high potency against the common H1047R activating mutation.[3] This document provides a compilation of reported 50% inhibitory concentration (IC50) values and a detailed protocol for determining the optimal concentration for your specific cancer cell line.
Data Presentation: Recommended this compound Concentrations
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. These values can serve as a starting point for determining the appropriate concentration range for your experiments. It is important to note that the optimal concentration may vary depending on the specific cell line, experimental conditions, and the assay being performed.
| Cell Line | Cancer Type | IC50 (nM) | Assay | Incubation Time | Reference |
| T47D | Breast Cancer | 3 | Cell Proliferation Assay | - | [2] |
| BT474 | Breast Cancer | 2.4 | Cell Proliferation Assay | - | |
| HCT116 | Colon Cancer | 10 | MTT Assay | 72 hours | |
| Bel7404 | Liver Cancer | 10 | MTT Assay | 72 hours | |
| MDA-MB-231 | Breast Cancer | 130 | MTT Assay | 72 hours | |
| PI3Kα-H1047R mutant | - | 9.4 | - | - | |
| T47D (pAkt-S473) | Breast Cancer | 0.41 | Western Blot | - | |
| BT474 (pAkt-S473) | Breast Cancer | 0.18 | Western Blot | - |
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the PI3K/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, survival, and metabolism. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.
Caption: The PI3K/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To determine the optimal concentration of this compound for a specific cancer cell line, a dose-response experiment is necessary. The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Experimental Workflow for Determining IC50
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Detailed Methodology for MTT Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (GSK2126458)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A common starting range is from 0.1 nM to 10 µM. It is recommended to perform a wide range of concentrations in the initial experiment and then narrow down the range in subsequent experiments.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. The incubation time should be consistent across experiments.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism, R, or Python).
-
Disclaimer: These protocols and concentration ranges are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and cell lines.
References
Application Notes and Protocols for In vivo Dosing and Administration of Tersolisib in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tersolisib (STX-478) is a potent and mutant-selective allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] It demonstrates high selectivity for cancer-associated mutations in the PI3Kα helical and kinase domains, such as the H1047R variant, while sparing the wild-type enzyme.[1][2] This selectivity is thought to contribute to a more favorable safety profile, particularly concerning metabolic dysregulation like hyperglycemia, which is a common side effect of less selective PI3K inhibitors.[1] this compound exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell growth, proliferation, and survival. These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, including detailed protocols and quantitative data from preclinical studies.
Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway
This compound targets the p110α catalytic subunit of PI3Kα, a key enzyme in the PI3K/Akt/mTOR signaling pathway. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), leading to the promotion of cell growth, proliferation, and survival. By selectively inhibiting mutant PI3Kα, this compound effectively blocks this signaling cascade in cancer cells harboring these mutations, leading to cell cycle arrest and apoptosis.
References
- 1. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tersolisib (STX-478) Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tersolisib (STX-478) is a potent, orally bioavailable, and mutant-selective allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] It is designed to target tumors harboring activating mutations in the PIK3CA gene, which are prevalent in various solid tumors, including breast, gynecological, and head and neck squamous cell carcinomas.[3][4] By selectively inhibiting the mutant form of PI3Kα, this compound aims to provide a wider therapeutic window and mitigate toxicities associated with non-selective PI3K inhibitors, such as hyperglycemia and rash.[3] Preclinical studies in xenograft mouse models have demonstrated the robust anti-tumor efficacy of this compound, both as a monotherapy and in combination with other targeted agents.
These application notes provide a detailed protocol for establishing and conducting xenograft mouse model studies to evaluate the in vivo efficacy of this compound.
Signaling Pathway
This compound selectively binds to and inhibits the activity of mutant PI3Kα, a key enzyme in the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In cancer cells with PIK3CA mutations, this pathway is often constitutively active, driving tumorigenesis. This compound's inhibition of mutant PI3Kα leads to decreased phosphorylation of Akt and downstream effectors, ultimately resulting in apoptosis and inhibition of tumor cell growth.
Experimental Protocols
I. Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol outlines the procedure for establishing a CDX model using a cancer cell line with a known PIK3CA mutation.
A. Materials
-
Cell Line: PIK3CA-mutant cancer cell line (e.g., CAL-33 [HNSCC, H1047R])
-
Animals: 6-8 week old female BALB/c nude mice. For certain cell lines like T47D, NOD scid gamma (NSG) mice may be required.
-
Reagents:
-
Complete cell culture medium (specific to the cell line)
-
Matrigel (or other suitable extracellular matrix)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (STX-478)
-
Vehicle solution (see formulation section)
-
-
Equipment:
-
Laminar flow hood
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) with needles (27-30 gauge)
-
Calipers
-
Animal balance
-
Oral gavage needles
-
B. Procedure
-
Cell Culture: Culture the selected cancer cell line according to standard protocols. Harvest cells during the logarithmic growth phase.
-
Cell Preparation for Implantation:
-
Wash cells with sterile PBS and resuspend in a 50:50 mixture of serum-free medium and Matrigel at a concentration of 5 x 107 cells/mL.
-
Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the animals for tumor growth.
-
Measure tumor dimensions 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a mean volume of approximately 150-250 mm3, randomize the mice into treatment and control groups.
-
Record the initial tumor volume and body weight of each mouse.
-
-
This compound Administration:
-
Prepare this compound formulation and vehicle control (see formulation section).
-
Administer this compound or vehicle control orally (p.o.) once daily (q.d.) via oral gavage.
-
-
Endpoint and Data Collection:
-
Continue treatment for the specified duration (e.g., 28 days).
-
Monitor tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
II. Patient-Derived Xenograft (PDX) Model Protocol
PDX models often provide a more predictive translational model for oncology drug development.
A. Materials
-
PDX Model: Established and characterized PDX model with a known PIK3CA mutation.
-
Animals: Immunodeficient mice (e.g., NOD scid gamma).
-
Reagents and Equipment: Same as for the CDX model.
B. Procedure
-
Tumor Implantation:
-
Under sterile conditions, implant a small fragment (approx. 20-30 mm3) of the PDX tumor subcutaneously into the flank of each mouse.
-
-
Tumor Growth, Randomization, and Treatment:
-
Follow the same procedures for tumor growth monitoring, randomization, and treatment as described for the CDX model.
-
-
Endpoint and Data Collection:
-
Follow the same endpoint and data collection procedures as described for the CDX model.
-
III. This compound Formulation for Oral Administration
A. DMSO/PEG300/Tween-80/Saline Formulation
-
Dissolve this compound in DMSO to create a stock solution.
-
For a 1 mL working solution, add the appropriate volume of the DMSO stock to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween-80 and mix until clear.
-
Add saline to adjust the final volume to 1 mL.
-
This formulation should be used immediately.
B. DMSO/Corn Oil Formulation
-
Dissolve this compound in DMSO to create a stock solution.
-
For a 1 mL working solution, add the appropriate volume of the clear DMSO stock solution to corn oil to achieve the final desired concentration and mix thoroughly.
-
This mixed solution should be used immediately for optimal results.
Experimental Workflow
Data Presentation
The following tables summarize representative quantitative data from preclinical xenograft studies of this compound.
Table 1: In Vivo Efficacy of this compound (STX-478) Monotherapy in CDX Models
| Cell Line | Cancer Type | PIK3CA Mutation | Mouse Strain | This compound Dose (mg/kg, p.o., q.d.) | Outcome | Reference |
| CAL-33 | HNSCC | H1047R | BALB/c nude | 30, 100 | Dose-dependent reduction in tumor volume | |
| T47D | Breast Cancer | E545K | NSG | Not Specified | Tumor growth suppression |
Table 2: In Vivo Efficacy of this compound (STX-478) in Combination Therapy in PDX Models
| PDX Model | Cancer Type | PIK3CA Mutation(s) | Treatment Groups | Outcome | Reference |
| ST928 | ER+/HER2+ Breast Cancer | H1047R | This compound + Palbociclib | Near-complete tumor growth inhibition | |
| ST1056 | ER+/HER2- Breast Cancer | H1047R | This compound + Fulvestrant | Durable tumor suppression | |
| ST1799 | Breast Cancer | E542K/H1065L | This compound | Tumor growth inhibition | |
| ST2652 | Breast Cancer | E545K | This compound | Tumor growth inhibition |
Table 3: Comparative Efficacy of this compound vs. Alpelisib
| Xenograft Model | PIK3CA Mutation | This compound Dose (mg/kg) | Alpelisib Dose (mg/kg) | Comparative Efficacy | Reference |
| Multiple CDX & PDX | Kinase & Helical Domain | 100 | 50 (high-dose) | Similar or superior efficacy to high-dose alpelisib |
Disclaimer: This document is intended for research purposes only. All animal experiments should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) guidelines. The specific details of the protocols may need to be optimized for different cell lines, PDX models, and experimental conditions.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. selleckchem.com [selleckchem.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tersolisib (STX-478) in Sensitive Cell Lines
Introduction
Tersolisib (formerly STX-478) is a potent and selective, allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1] It demonstrates significant efficacy in preclinical models of cancers harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[1][2] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in various solid tumors, promoting cell growth, proliferation, and survival.[3] this compound has shown notable activity against cell lines with specific PIK3CA mutations, such as the H1047R kinase domain mutation. This document provides detailed application notes and experimental protocols for researchers utilizing this compound in sensitive human cell lines, including MCF10A (engineered to express PIK3CA H1047R), T47D (ductal carcinoma of the breast), and CAL-33 (squamous cell carcinoma of the head and neck).
Cell Line Sensitivity to this compound
This compound exhibits differential sensitivity across various cell lines, primarily dependent on their PIK3CA mutation status. The following table summarizes the key quantitative data regarding the sensitivity of MCF10A (H1047R), T47D, and CAL-33 cell lines to this compound.
| Cell Line | Cancer Type | PIK3CA Mutation Status | Parameter | Value | Notes |
| MCF10A (H1047R) | Non-tumorigenic Breast Epithelial (Engineered) | H1047R | IC50 (Biochemical Assay) | 9.4 nM | This value represents the concentration required for 50% inhibition of the mutant PI3Kα enzyme activity.[1] |
| T47D | Breast Ductal Carcinoma | H1047R | IC50 (Cell Proliferation) | 116 nM | This value reflects the concentration at which a 50% inhibition of cell growth is observed. |
| CAL-33 | Head and Neck Squamous Cell Carcinoma | H1047R | IC50 (in vitro pAKT) | 18 nM | This value indicates the concentration for 50% inhibition of AKT phosphorylation in cell culture. |
| CAL-33 | Head and Neck Squamous Cell Carcinoma | H1047R | IC50 (in vivo pAKT) | 45 nM | This value represents the concentration for 50% inhibition of AKT phosphorylation in a xenograft tumor model. |
Signaling Pathway Affected by this compound
This compound primarily targets the PI3Kα enzyme, a critical component of the PI3K/AKT/mTOR signaling cascade. By inhibiting PI3Kα, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent decrease in phosphorylated AKT (p-AKT) results in the downstream inhibition of mTOR and other effector proteins involved in cell cycle progression, proliferation, and survival.
Caption: PI3K/AKT/mTOR signaling pathway inhibited by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on sensitive cell lines.
Cell Viability Assay (MTS Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
Caption: Workflow for the MTS-based cell viability assay.
Materials:
-
MCF10A, T47D, or CAL-33 cells
-
Complete growth medium specific to each cell line
-
This compound (STX-478)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear-bottom microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Western Blot Analysis of PI3K/AKT/mTOR Pathway
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following this compound treatment.
Caption: Workflow for Western Blot analysis of pathway proteins.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-S6, anti-S6, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 1-24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
References
- 1. selleckchem.com [selleckchem.com]
- 2. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Tersolisib IC50 in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tersolisib (also known as STX-478) is a potent and selective allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα), with pronounced activity against cancer cells harboring activating mutations in the PIK3CA gene.[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent driver of tumorigenesis.[4] this compound's mechanism of action involves selectively targeting mutant forms of PI3Kα, thereby inhibiting the downstream signaling cascade that promotes cancer cell survival and proliferation.[1]
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. Determining the IC50 of this compound across various cancer cell lines is crucial for understanding its therapeutic potential, identifying sensitive and resistant cancer types, and guiding further preclinical and clinical development. These application notes provide detailed protocols for assays commonly used to measure the IC50 of this compound, focusing on cell-based viability assays and in vitro kinase assays.
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values for this compound in different cell lines. This data highlights the compound's selectivity for cells with specific PIK3CA mutations.
| Cell Line | Cancer Type | PIK3CA Mutation Status | Assay Type | IC50 (nM) | Reference |
| T47D | Breast Cancer | H1047R (kinase domain) | CellTiter-Glo | 116 | |
| MCF10A | Breast (non-tumorigenic) | Engineered H1047R | Not Specified | Selective Inhibition | |
| PI3Kα H1047R mutant | N/A | H1047R (kinase domain) | Biochemical Assay | 9.4 |
Note: IC50 values can be influenced by experimental conditions such as cell density, duration of drug exposure, and the specific assay used.
Signaling Pathway
This compound targets the PI3Kα catalytic subunit, a key node in the PI3K/Akt/mTOR signaling pathway. The diagram below illustrates this pathway and the point of inhibition by this compound.
Experimental Protocols
Cell Viability Assay for IC50 Determination (CellTiter-Glo® Luminescent Assay)
This protocol describes the measurement of cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Workflow Diagram:
Materials:
-
Cancer cell line of interest
-
This compound (STX-478)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Count the cells and adjust the concentration to 5,000-10,000 cells per 100 µL of complete medium.
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to use a 10-point dilution series.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO at the same concentration as the highest this compound concentration).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized for each cell line.
-
-
Assay and Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit the data to a non-linear regression curve (sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
In Vitro PI3Kα Kinase Assay for IC50 Determination (ADP-Glo™ Assay)
This biochemical assay measures the activity of purified PI3Kα enzyme by detecting the amount of ADP produced during the kinase reaction.
Workflow Diagram:
Materials:
-
Recombinant human PI3Kα (wild-type or mutant)
-
This compound (STX-478)
-
Kinase assay buffer
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit
-
White, low-volume 384-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
Prepare a 2x PI3Kα enzyme solution in kinase assay buffer.
-
Prepare a 2x substrate solution containing PIP2 and ATP in kinase assay buffer. The ATP concentration should be near the Km for PI3Kα.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the 2x PI3Kα enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2x substrate solution.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which will also deplete the remaining ATP.
-
Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal.
-
Incubate to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a non-linear regression curve.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for determining the IC50 of this compound in various cell lines and in biochemical assays. Consistent and accurate IC50 data is essential for characterizing the potency and selectivity of this promising PI3Kα inhibitor and for advancing its development as a targeted cancer therapeutic.
References
Application Notes and Protocols for Tersolisib Combination Therapies in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tersolisib (formerly STX-478) is an orally bioavailable, central nervous system (CNS) penetrant, allosteric inhibitor that selectively targets mutant phosphoinositide 3-kinase alpha (PI3Kα). Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in various solid tumors, promoting cell growth, survival, and resistance to therapies. This compound specifically targets prevalent PI3Kα helical and kinase domain mutations, such as H1047R, with the aim of providing a more favorable therapeutic window by sparing wild-type PI3Kα and thus avoiding common toxicities like hyperglycemia.[1] Preclinical and early clinical data suggest that this compound, both as a monotherapy and in combination, holds promise for the treatment of cancers harboring PIK3CA mutations.
These application notes provide a summary of key preclinical data for this compound in combination with other targeted therapies and detailed protocols for relevant in vitro and in vivo experiments.
Data Presentation: Preclinical Efficacy of this compound Combinations
Preclinical studies have demonstrated the synergistic anti-tumor activity of this compound when combined with standard-of-care agents in breast cancer models. The following tables summarize the in vivo efficacy of this compound in combination with the selective estrogen receptor degrader (SERD) fulvestrant and the CDK4/6 inhibitor palbociclib in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of ER+, PIK3CA-mutant breast cancer.
Table 1: In Vivo Efficacy of this compound in Combination with Fulvestrant in an ER+ (PIK3CA H1047R) Breast Cancer Xenograft Model (T47D)
| Treatment Group | Dosing Schedule | Mean Tumor Volume Change from Baseline (Day 20) |
| Vehicle | - | Growth |
| This compound (STX-478) | 100 mg/kg, p.o., q.d. | Regression |
| Fulvestrant | 5 mg/mouse, s.c., q.w. | Stasis/Slight Regression |
| This compound + Fulvestrant | 100 mg/kg, p.o., q.d. + 5 mg/mouse, s.c., q.w. | Deep and Sustained Regression |
Table 2: In Vivo Efficacy of this compound Triple Combination in an ER+ (PIK3CA H1047R) Breast Cancer PDX Model (ST-928)
| Treatment Group | Dosing Schedule | Mean Tumor Volume Change from Baseline |
| Vehicle | - | Growth |
| Fulvestrant + Palbociclib | 5 mg/mouse, s.c., q.w. + 100 mg/kg, p.o., q.d. | Stasis/Slight Regression |
| This compound + Fulvestrant + Palbociclib | 30 mg/kg, p.o., q.d. + 5 mg/mouse, s.c., q.w. + 100 mg/kg, p.o., q.d. | Deep and Sustained Regression |
Table 3: In Vivo Efficacy of this compound Triple Combination in an ER+ (PIK3CA E545K) Breast Cancer PDX Model (ST1056)
| Treatment Group | Dosing Schedule | Outcome |
| Vehicle | - | Progressive Disease |
| Fulvestrant + Palbociclib | 5 mg/mouse, s.c., q.w. + 100 mg/kg, p.o., q.d. | Tumor Growth Delay |
| This compound + Fulvestrant + Palbociclib | 30 mg/kg, p.o., q.d. + 5 mg/mouse, s.c., q.w. + 100 mg/kg, p.o., q.d. | Durable Tumor Regression |
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway and Points of Intervention
Caption: PI3K/Akt/mTOR pathway showing this compound's inhibition of mutant PI3Kα.
Crosstalk with ER and CDK4/6 Pathways and Rationale for Combination
Caption: Rationale for triple combination therapy targeting interconnected signaling pathways.
Experimental Workflow for In Vitro Combination Studies
Caption: Workflow for in vitro evaluation of this compound combination therapies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound in combination with other drugs on cancer cell proliferation and viability.
Materials:
-
PIK3CA-mutant cancer cell line (e.g., T47D, MCF7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear flat-bottom plates
-
This compound, Fulvestrant, Palbociclib (or other drugs of interest)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of single agents and combinations in complete medium. A dose matrix is recommended for synergy analysis.
-
Carefully remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells for vehicle control (DMSO-treated) and no-cell blanks.
-
Incubate for 72 hours (or desired time point) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, protected from light, until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values for single agents.
-
Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Western Blot for PI3K and CDK4/6 Pathway Analysis
This protocol is for assessing the pharmacodynamic effects of this compound combinations on key signaling proteins.
Materials:
-
PIK3CA-mutant cancer cells
-
6-well plates
-
This compound, Fulvestrant, Palbociclib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (S473), anti-total Akt, anti-p-S6 (S240/244), anti-total S6, anti-p-Rb (S780), anti-total Rb, anti-Vinculin or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of single agents and combinations for a specified time (e.g., 4-24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer for 30 minutes.
-
Scrape and collect the lysate, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using image analysis software and normalize phosphorylated protein levels to their total protein counterparts and/or a loading control.
-
In Vivo Xenograft Model for Combination Therapy Efficacy
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound combinations in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice)
-
PIK3CA-mutant cancer cells (e.g., T47D) or patient-derived tumor fragments
-
Matrigel (optional, for cell line-derived xenografts)
-
This compound, Fulvestrant, Palbociclib
-
Appropriate vehicle solutions for each drug
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
For CDX models, inject cancer cells (e.g., 5 x 10⁶ T47D cells) subcutaneously into the flank of the mice.
-
For PDX models, implant small tumor fragments subcutaneously.
-
Monitor mice for tumor formation.
-
-
Treatment Initiation:
-
Once tumors reach a palpable size (e.g., 150-200 mm³), randomize mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle
-
Group 2: this compound
-
Group 3: Combination Drug 1 (e.g., Fulvestrant)
-
Group 4: Combination Drug 2 (e.g., Palbociclib)
-
Group 5: this compound + Drug 1
-
Group 6: this compound + Drug 2
-
Group 7: Drug 1 + Drug 2
-
Group 8: this compound + Drug 1 + Drug 2
-
-
Administer drugs according to the specified doses and schedules (e.g., daily oral gavage for this compound and Palbociclib, weekly subcutaneous injection for Fulvestrant).
-
-
Monitoring and Measurement:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Study Endpoint and Analysis:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Compare the mean tumor volumes between the treatment groups.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
-
Tumors can be processed for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).
-
Conclusion
This compound, a mutant-selective PI3Kα inhibitor, demonstrates significant anti-tumor activity, particularly when used in combination with other targeted agents like fulvestrant and CDK4/6 inhibitors in preclinical models of PIK3CA-mutant breast cancer. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanisms of action of this compound-based combination therapies. As clinical data from trials such as PIKALO-1 continues to emerge, the potential of this compound to offer a more tolerable and effective treatment option for patients with PIK3CA-mutant cancers will become clearer.
References
Detecting pAKT Inhibition by Tersolisib: A Detailed Western Blot Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for detecting the phosphorylation status of AKT (Protein Kinase B) at Serine 473 (pAKT) in cultured cells following treatment with Tersolisib, a PI3Kα inhibitor. The protocol details cell culture and treatment, protein extraction, quantification, and the subsequent Western blot analysis. Adherence to this protocol will enable researchers to reliably assess the inhibitory effect of this compound on the PI3K/AKT signaling pathway.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway is a common feature in many cancers, often driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[3] this compound (formerly STX-478) is a potent and selective inhibitor of the PI3Kα isoform, making it a promising therapeutic agent for cancers with PIK3CA mutations.[4]
A key downstream effector of PI3K is AKT. Upon PI3K activation, AKT is recruited to the cell membrane and phosphorylated at two key residues: Threonine 308 (by PDK1) and Serine 473 (by mTORC2).[5] This dual phosphorylation leads to the full activation of AKT, which in turn phosphorylates a multitude of downstream targets to promote cell survival and proliferation. By inhibiting PI3Kα, this compound is expected to decrease the levels of phosphorylated AKT (pAKT).
Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a complex mixture, such as a cell lysate. This protocol specifically focuses on the detection of pAKT (Ser473) to assess the pharmacodynamic effects of this compound.
Signaling Pathway
The following diagram illustrates the PI3K/AKT signaling pathway and the point of inhibition by this compound.
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Protocol
This protocol is designed for cultured cells and can be adapted for different cell lines. Optimization of cell seeding density, treatment duration, and antibody concentrations may be necessary.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., breast cancer cell lines with PIK3CA mutations), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin.
-
This compound Treatment: this compound stock solution (in DMSO), DMSO (vehicle control).
-
Protein Extraction:
-
Ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer: RIPA buffer is commonly used, but for phosphoproteins, a buffer with strong denaturing agents like SDS can be beneficial to inactivate phosphatases quickly. A recommended lysis buffer is: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease Inhibitor Cocktail (100X).
-
Phosphatase Inhibitor Cocktail 2 & 3 (100X).
-
-
Protein Quantification: BCA Protein Assay Kit.
-
Western Blotting:
-
4x Laemmli sample buffer.
-
SDS-PAGE gels (e.g., 10% polyacrylamide).
-
Pre-stained protein ladder.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.
-
Primary Antibodies:
-
Rabbit anti-pAKT (Ser473) antibody (e.g., 1:1000 dilution).
-
Rabbit anti-total AKT antibody (e.g., 1:1000 dilution).
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH, 1:5000 dilution).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (e.g., 1:5000 dilution).
-
Wash Buffer: TBST.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
Experimental Workflow
The following diagram outlines the major steps of the Western blot protocol.
Caption: Western blot workflow for pAKT analysis after this compound treatment.
Step-by-Step Methodology
1. Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, 12, 24 hours). A 2-hour treatment is often sufficient to observe pAKT inhibition.
2. Protein Extraction
-
After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the protein extract and transfer to a new tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
Samples can be stored at -20°C or used immediately.
5. SDS-PAGE
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom.
6. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Perform the transfer at 100V for 1-2 hours or overnight at 30V at 4°C.
7. Immunoblotting
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pAKT (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
8. Detection
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an appropriate imaging system.
9. Stripping and Re-probing for Total AKT and Loading Control
-
To normalize the pAKT signal, the membrane should be stripped and re-probed for total AKT and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane in TBST.
-
Incubate the membrane in a stripping buffer if necessary (follow manufacturer's protocol or a standard lab protocol).
-
Wash the membrane extensively with TBST.
-
Block the membrane again with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against total AKT overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
-
Repeat the stripping and re-probing process for the loading control antibody.
Data Presentation
Quantitative data from the Western blot analysis should be summarized in tables for clear comparison. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ).
Table 1: Densitometry Analysis of pAKT and Total AKT Levels
| Treatment Group (this compound Conc.) | pAKT (Ser473) Intensity | Total AKT Intensity | Loading Control Intensity (e.g., β-actin) | Normalized pAKT (pAKT / Total AKT) | Fold Change vs. Control |
| Vehicle Control (0 nM) | 1.0 | ||||
| 1 nM | |||||
| 10 nM | |||||
| 100 nM | |||||
| 1000 nM |
Table 2: IC50 Calculation for pAKT Inhibition
| Parameter | Value |
| IC50 (nM) |
The IC50 value can be calculated by plotting the normalized pAKT values against the log of the this compound concentration and fitting the data to a dose-response curve.
Troubleshooting
For common Western blot issues such as no signal, weak signal, or high background, refer to standard troubleshooting guides. Key considerations for phosphoprotein detection include:
-
Always use phosphatase inhibitors during protein extraction.
-
Keep samples on ice at all times to minimize phosphatase activity.
-
Use BSA for blocking instead of non-fat dry milk.
-
Ensure sufficient protein is loaded, especially for low-abundance phosphoproteins.
-
Optimize primary and secondary antibody concentrations.
By following this detailed protocol, researchers can effectively evaluate the inhibitory activity of this compound on the PI3K/AKT signaling pathway, providing valuable insights for preclinical and clinical drug development.
References
- 1. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Lilly moves to overtake Relay | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 5. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Studying Tersolisib Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for evaluating the efficacy of Tersolisib (STX-478), a potent and selective inhibitor of mutant phosphatidylinositol-3-kinase alpha (PI3Kα). The protocols detailed below are intended to facilitate reproducible preclinical studies to assess the antitumor activity and pharmacodynamic effects of this compound in relevant cancer models.
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable, central nervous system (CNS)-penetrant, allosteric inhibitor that selectively targets mutant forms of PI3Kα, particularly the H1047R and E545K mutations.[1] These mutations are frequently observed in a variety of solid tumors, including breast, gynecological, and head and neck cancers, leading to the constitutive activation of the PI3K/Akt/mTOR signaling pathway. This pathway plays a crucial role in cell growth, proliferation, survival, and metabolism.[1] this compound's selective inhibition of mutant PI3Kα is designed to spare wild-type PI3Kα, potentially leading to a better safety profile with reduced metabolic side effects, such as hyperglycemia, compared to non-selective PI3K inhibitors.[2][3] By blocking the PI3K/Akt/mTOR cascade, this compound induces apoptosis and inhibits the growth of tumors harboring these specific PIK3CA mutations.[1]
Signaling Pathway of this compound's Action
This compound exerts its therapeutic effect by intercepting the PI3K/Akt/mTOR signaling cascade. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.
Recommended Animal Models
The selection of an appropriate animal model is critical for the successful evaluation of this compound's efficacy. Given its specificity for PIK3CA mutations, cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models harboring these mutations are highly recommended.
Table 1: Recommended Human Cancer Cell Lines for Xenograft Studies
| Cell Line | Cancer Type | PIK3CA Mutation | Key Characteristics |
| MCF-7 | Breast Cancer | E545K | Estrogen receptor-positive (ER+). Requires estrogen supplementation for optimal tumor growth in vivo. |
| T-47D | Breast Cancer | H1047R | ER+, Progesterone receptor-positive (PR+). Also requires estrogen supplementation. |
| CAL-33 | Head & Neck Squamous Cell Carcinoma | H1047R | - |
| NCI-H1048 | Lung Cancer | H1047R | - |
| Detroit 562 | Pharynx Carcinoma | H1047R | - |
| HCC1954 | Breast Cancer | H1047R | HER2-amplified. |
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo efficacy and pharmacodynamic studies of this compound.
Experimental Workflow
Protocol 1: In Vivo Efficacy Study Using a Cell Line-Derived Xenograft (CDX) Model
1. Materials:
-
Cell Line: CAL-33 (HNSCC, PIK3CA H1047R)
-
Animals: Female BALB/c nude mice, 6-8 weeks old.
-
Reagents:
-
Matrigel® Matrix
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (STX-478)
-
Vehicle (e.g., corn oil)
-
-
Equipment:
-
27-gauge needles and 1 mL syringes
-
Calipers
-
Animal balance
-
Oral gavage needles
-
2. Procedure:
-
Cell Preparation: Culture CAL-33 cells under standard conditions. On the day of implantation, harvest cells and resuspend in sterile PBS at a concentration of 1 x 107 cells/mL. Mix the cell suspension 1:1 with Matrigel®.
-
Tumor Implantation: Subcutaneously inject 200 µL of the cell/Matrigel® suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=6-10 mice per group).
-
This compound Formulation and Dosing:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
For oral administration, further dilute the stock solution in corn oil to the desired final concentrations (e.g., 30 mg/kg and 100 mg/kg). Ensure the final DMSO concentration is low to avoid toxicity.
-
Administer this compound or vehicle control daily via oral gavage.
-
-
Efficacy Assessment: Continue to measure tumor volume and body weight twice weekly.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration (e.g., 28 days).
-
Data Analysis: Calculate the percentage of tumor growth inhibition (% TGI) for each treatment group compared to the vehicle control group.
Protocol 2: Pharmacodynamic Analysis of PI3K Pathway Inhibition
1. Materials:
-
Tumor samples from the in vivo efficacy study
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-S6 Ribosomal Protein (Ser240/244)
-
Total S6 Ribosomal Protein
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
2. Procedure:
-
Tumor Lysate Preparation: At the end of the efficacy study, or at specific time points after the final dose, euthanize the mice and excise the tumors. Snap-freeze the tumors in liquid nitrogen. Homogenize the frozen tumor tissue in lysis buffer and centrifuge to collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Data Presentation
The following tables summarize preclinical data for this compound in a CAL-33 xenograft model.
Table 2: In Vivo Efficacy of this compound in a CAL-33 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | Oral Gavage | Daily | 0% |
| This compound (STX-478) | 30 | Oral Gavage | Daily for 28 days | Significant tumor growth inhibition |
| This compound (STX-478) | 100 | Oral Gavage | Daily for 28 days | Dose-dependent reduction in tumor volume |
| Alpelisib | 50 | Oral Gavage | Daily | Comparable tumor regression to 100 mg/kg STX-478 |
Table 3: Pharmacodynamic Effects of this compound in CAL-33 Xenograft Tumors
| Treatment Group | Dose (mg/kg) | Time Point | p-Akt (Ser473) Levels (Normalized to Total Akt) |
| Vehicle Control | - | 3 days | Baseline |
| This compound (STX-478) | 30 | 3 days | Reduced |
| This compound (STX-478) | 100 | 3 days | Significantly Reduced |
| This compound (STX-478) | 300 | 3 days | Markedly Reduced |
Conclusion
The provided application notes and protocols offer a framework for the preclinical evaluation of this compound's efficacy in animal models. The use of PIK3CA mutant xenograft models, coupled with robust efficacy and pharmacodynamic analyses, will enable researchers to thoroughly characterize the antitumor activity of this compound and provide a strong rationale for its clinical development. The superior preclinical safety profile of this compound, particularly the lack of significant impact on glucose metabolism, highlights its potential as a promising therapeutic agent for patients with PIK3CA-mutant cancers.
References
Troubleshooting & Optimization
Technical Support Center: Improving Tersolisib Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Tersolisib for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo research?
This compound, also known as STX-478, is a potent and selective allosteric inhibitor of the PI3Kα (Phosphoinositide 3-kinase alpha) mutant.[1] It is being investigated for its potential in treating cancers with specific PIK3CA mutations.[2] Like many kinase inhibitors, this compound is a lipophilic molecule with poor aqueous solubility, which is a significant hurdle for achieving adequate drug exposure and bioavailability in animal models.[3][4] While its exact aqueous solubility is not publicly available, it is documented as being "insoluble" in water.[1] This necessitates the use of specific formulation strategies to enable its use in in vivo experiments.
Q2: What are the recommended solvents for preparing this compound stock solutions?
For initial high-concentration stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at concentrations up to 80 mg/mL. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.
Q3: What are some established formulation methods to improve this compound's solubility for oral administration in animal studies?
Co-solvent and surfactant-based systems are commonly used to formulate this compound for oral gavage. These formulations aim to keep the drug in a solubilized state in the gastrointestinal tract to facilitate absorption. Two commonly cited formulations are:
-
Aqueous-based formulation: A mixture of DMSO, polyethylene glycol 300 (PEG300), Tween-80, and saline.
-
Lipid-based formulation: A suspension of this compound in corn oil, prepared from a DMSO stock.
Detailed protocols for preparing these formulations are provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound precipitates out of solution upon dilution of the DMSO stock with an aqueous buffer. | The aqueous buffer has a much lower solubilizing capacity for this compound than DMSO. | - Lower the final concentration: If the experimental design allows, reducing the final concentration of this compound may prevent precipitation. - Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, use a vehicle containing co-solvents like PEG300 and a surfactant like Tween-80 to maintain solubility. - Sonication: Brief sonication after dilution can help to redissolve small precipitates. |
| The prepared formulation appears cloudy or contains visible particles. | Incomplete dissolution of this compound or precipitation over time. | - Ensure proper mixing: Vortex or gently heat the solution (if the compound is thermally stable) to ensure complete dissolution of the initial DMSO stock. - Prepare fresh formulations: It is recommended to prepare the dosing solutions fresh before each experiment to minimize the risk of precipitation. - Filter the final formulation: For intravenous administration, filtering the final solution through a 0.22 µm filter is essential to remove any particulates. |
| Inconsistent results in in vivo efficacy studies. | Poor bioavailability due to suboptimal formulation or precipitation of the drug in vivo. | - Optimize the formulation: If inconsistent results are observed, consider trying an alternative formulation. For example, if an aqueous-based system was used, a lipid-based formulation might provide more consistent absorption. - Characterize the formulation: If possible, analyze the particle size and stability of the formulation to ensure consistency between batches. - Consider alternative administration routes: While this compound is orally bioavailable, for certain experimental needs, intraperitoneal or intravenous administration might be considered to bypass absorption variability, though this may require different formulation strategies. |
| Difficulty in achieving the desired high concentration for high-dose studies. | The solubility limit of this compound in the chosen vehicle has been reached. | - Increase the proportion of co-solvents: The ratio of DMSO and PEG300 can be cautiously increased, but potential toxicity of the vehicle at higher concentrations must be considered. - Explore alternative solubilizing agents: Other excipients such as Solutol HS 15 or Cremophor EL could be investigated, but would require further formulation development and validation. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂F₅N₅O₂ | |
| Molecular Weight | 401.29 g/mol | |
| XLogP3 | 2.5 | |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 7 | PubChem |
| Aqueous Solubility | Insoluble | |
| DMSO Solubility | ≥ 80 mg/mL |
Table 2: Example Formulations for In Vivo Oral Administration of this compound
| Formulation Component | Formulation 1 (Aqueous-based) | Formulation 2 (Lipid-based) | Role of Component |
| This compound | Target Concentration | Target Concentration | Active Pharmaceutical Ingredient |
| DMSO | 5-10% | 5-10% | Primary solvent for stock solution |
| PEG300 | 40% | - | Co-solvent to improve solubility in aqueous environment |
| Tween-80 | 5% | - | Surfactant to enhance wetting and prevent precipitation |
| Saline (0.9% NaCl) | 45-50% | - | Aqueous vehicle |
| Corn Oil | - | 90-95% | Lipid vehicle for suspension |
| Achievable Concentration | ≥ 6.25 mg/mL | ≥ 6.25 mg/mL |
Experimental Protocols
Protocol 1: Preparation of an Aqueous-Based Formulation for Oral Gavage
This protocol is designed to prepare a 1 mL solution of this compound. The volumes can be scaled as needed.
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 80 mg/mL. Ensure the solid is completely dissolved by vortexing. Gentle warming may be applied if necessary, but the thermal stability of this compound should be considered.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of the 80 mg/mL this compound stock solution in DMSO. This will result in a final DMSO concentration of 5%.
-
Mix thoroughly by vortexing until the solution is clear and homogenous.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again until the solution is clear.
-
Add 500 µL of sterile saline (0.9% NaCl) to bring the final volume to 1 mL.
-
Vortex the final solution thoroughly. This formulation should be used immediately to avoid potential precipitation.
Protocol 2: Preparation of a Lipid-Based Formulation for Oral Gavage
This protocol is designed to prepare a 1 mL suspension of this compound.
-
Prepare a stock solution of this compound in DMSO. For example, dissolve this compound to a concentration of 20 mg/mL.
-
In a sterile microcentrifuge tube, add 950 µL of corn oil.
-
Add 50 µL of the 20 mg/mL this compound stock solution to the corn oil.
-
Vortex the mixture vigorously to ensure a homogenous suspension. This formulation should also be used immediately after preparation.
Mandatory Visualization
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing an aqueous-based this compound formulation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to avoid Tersolisib precipitation in media
Welcome to the technical support center for Tersolisib (STX-478), a potent and selective PI3Kα inhibitor. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound (also known as STX-478) is an orally bioavailable and CNS-penetrant allosteric inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3Kα).[1][2] It selectively targets mutant forms of PI3Kα, such as the H1047R mutation, with high potency.[1][2] By inhibiting PI3Kα, this compound blocks the activation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3] Dysregulation of this pathway is a common event in many cancers.
Q2: I observed a precipitate after adding this compound to my cell culture medium. What are the common causes?
A2: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. The primary causes include:
-
Poor Aqueous Solubility: this compound is sparingly soluble in water.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock of this compound into the aqueous cell culture medium can cause the compound to crash out of solution.
-
High Final Concentration: The desired experimental concentration may exceed the solubility limit of this compound in the specific cell culture medium being used.
-
Media Components: Interactions with salts, proteins, and other components in the medium can affect the solubility of the compound.
-
pH of the Medium: The pH of the cell culture medium can influence the charge state and solubility of this compound.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO). It is important to use fresh DMSO, as absorbed moisture can negatively impact the solubility of the compound.
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years). For shorter periods, it can be stored at 4°C (up to 2 years). Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.
Troubleshooting Guide: this compound Precipitation
If you encounter precipitation of this compound during your experiments, follow this troubleshooting workflow to identify and resolve the issue.
Caption: A workflow for troubleshooting this compound precipitation in media.
Quantitative Data Summary
The solubility of this compound in various solvents is a critical factor for successful experimental setup. Below is a summary of known solubility data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 80 - 100 | 199.35 - 249.20 | Use of fresh, anhydrous DMSO is recommended. Sonication or gentle warming may be needed. |
| Ethanol | 20 | 49.84 | |
| Water | Insoluble | Insoluble | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25 | ≥ 15.57 | For in vivo formulations. |
| 10% DMSO, 90% Corn Oil | ≥ 6.25 | ≥ 15.57 | For in vivo formulations. |
Note: The solubility of this compound in specific cell culture media has not been extensively published. It is highly recommended to experimentally determine the maximum soluble concentration in your specific medium and conditions (e.g., with or without serum).
Experimental Protocol: Preparation of this compound Working Solutions
This protocol provides a step-by-step guide to preparing this compound working solutions for in vitro cell culture experiments to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM):
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need 4.01 mg of this compound (Molecular Weight: 401.29 g/mol ).
-
In a sterile, amber microcentrifuge tube, weigh the calculated amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate briefly. The solution should be clear.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Prepare an Intermediate Dilution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock 1:10 in anhydrous DMSO.
-
-
Prepare the Final Working Solution:
-
Warm the required volume of complete cell culture medium to 37°C.
-
To achieve the desired final concentration (e.g., 100 nM), perform a serial dilution. For example, add 1 µL of the 1 mM intermediate stock to 10 mL of pre-warmed medium.
-
Crucially, add the this compound solution dropwise to the medium while gently vortexing or swirling the tube. This ensures rapid and even dispersion and helps prevent "solvent shock."
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.1%).
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Signaling Pathway Diagram
This compound inhibits the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.
References
Troubleshooting inconsistent results in Tersolisib experiments
FOR IMMEDIATE RELEASE
[City, State] – [Date] – To empower researchers, scientists, and drug development professionals in their work with the mutant-selective PI3Kα inhibitor, Tersolisib, a comprehensive technical support center is now available. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the consistency and reliability of experimental outcomes. By offering in-depth experimental protocols, structured data presentation, and clear visualizations of cellular pathways and workflows, this guide aims to be an indispensable tool for the scientific community.
This compound is an orally bioavailable, brain-penetrant, allosteric inhibitor that selectively targets the H1047X mutant form of PIK3CA, a frequently mutated oncogene in solid tumors.[1][2][3] Its mechanism of action involves preventing the activation of the PI3K/Akt/mammalian target of rapamycin (mTOR) pathway, which leads to apoptosis and inhibition of tumor cell growth.[1][3] While promising, experiments with targeted inhibitors can sometimes yield variable results. This guide is designed to help researchers navigate these potential inconsistencies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly potent and selective allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα). It specifically targets common mutations in the PIK3CA gene, such as the H1047R variant, with significantly greater selectivity for the mutant form over the wild-type protein. By binding to the mutated PI3Kα, this compound prevents the downstream signaling cascade of the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival in many cancers.
Q2: In which cancer types has this compound shown potential?
A2: this compound has been investigated in solid tumors with PIK3CA mutations. Clinical trials have particularly focused on its use in breast cancer, specifically in ER-positive, HER2-negative breast cancer with PIK3CA mutations. Preclinical studies have demonstrated its ability to induce tumor regression in various xenograft models.
Q3: How should this compound be prepared and stored for in vitro experiments?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to use fresh DMSO, as moisture can reduce the solubility of the compound. Stock solutions should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months). When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Inconsistent Results
Issue 1: Higher than Expected IC50 Values or Lack of Efficacy
Researchers may occasionally observe that the concentration of this compound required to achieve 50% inhibition of cell viability (IC50) is higher than anticipated, or that the compound shows minimal effect at expected active concentrations.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Cell Line Authenticity and PIK3CA Mutation Status | Verify the identity of the cell line using short tandem repeat (STR) profiling. Confirm the presence and specific type of the PIK3CA mutation via sequencing. | DNA Sequencing of PIK3CA: Isolate genomic DNA from the cell line. Amplify the relevant exons of the PIK3CA gene using polymerase chain reaction (PCR). Sequence the PCR products and align with the reference sequence to confirm the mutation. |
| Compound Degradation | Ensure proper storage of this compound stock solutions (-20°C or -80°C). Prepare fresh working solutions from the stock for each experiment. Avoid repeated freeze-thaw cycles. | Preparation of this compound Working Solutions: Thaw the stock solution at room temperature. Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations immediately before adding to the cells. |
| Sub-optimal Cell Culture Conditions | Maintain a consistent cell passage number and ensure cells are in the logarithmic growth phase during the experiment. Monitor for and prevent microbial contamination. | Standard Cell Culture Maintenance: Culture cells at 37°C in a humidified atmosphere with 5% CO2. Subculture cells when they reach 80-90% confluency. Regularly test for mycoplasma contamination. |
| Presence of Drug Efflux Pumps | Some cancer cells can develop resistance by upregulating drug efflux pumps that actively remove the compound from the cell. | Efflux Pump Inhibition Assay: Co-treat cells with this compound and a known efflux pump inhibitor (e.g., verapamil). Compare the IC50 of this compound with and without the inhibitor to determine if efflux is a contributing factor. |
Troubleshooting Workflow for Inconsistent Efficacy
Caption: A logical workflow for troubleshooting inconsistent efficacy in this compound experiments.
Issue 2: Variability in Downstream Signaling Readouts
Inconsistent inhibition of downstream targets like phosphorylated Akt (p-Akt) or phosphorylated S6 ribosomal protein (p-S6) can be a source of experimental variability.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Timing of Lysate Collection | The kinetics of pathway inhibition can vary between cell lines. Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of downstream signaling. | Western Blotting Time-Course: Treat cells with this compound for various durations (e.g., 1, 4, 8, 24 hours). Lyse the cells at each time point and perform Western blotting for p-Akt, total Akt, p-S6, and total S6. |
| Feedback Loop Activation | Inhibition of the PI3K/mTOR pathway can sometimes lead to the activation of compensatory signaling pathways, which can confound results. | Analysis of Feedback Mechanisms: Probe for activation of alternative pathways, such as the MAPK/ERK pathway, by performing Western blotting for phosphorylated ERK (p-ERK). |
| Assay Variability | Ensure consistent protein loading in Western blots and use appropriate antibodies and controls. | Quantitative Western Blotting: Use a housekeeping protein (e.g., GAPDH, β-actin) for normalization. Include positive and negative controls for the antibodies used. |
Signaling Pathway of this compound Action
Caption: The inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Cell Viability Assay (MTS Assay)
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a DMSO-only control.
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MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
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Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
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Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and time point. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST. Incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-S6, S6, GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This technical support guide provides a starting point for troubleshooting and ensuring the successful execution of experiments involving this compound. For further assistance, please consult the relevant product datasheets and published literature.
References
Technical Support Center: Optimizing Tersolisib Dosage in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Tersolisib (STX-478) in preclinical mouse studies. The focus is on optimizing dosage to minimize toxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as STX-478) is an orally bioavailable, allosteric inhibitor that selectively targets mutant forms of phosphoinositide 3-kinase alpha (PI3Kα), particularly the H1047X mutation.[1] By selectively inhibiting the mutated PI3Kα, this compound aims to block the activation of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to tumor cell growth and survival.[1] Its selectivity for the mutant form is expected to result in a better safety profile compared to pan-PI3K inhibitors.[1]
Q2: What are the common toxicities associated with PI3Kα inhibitors in mice?
PI3Kα inhibitors, as a class, are associated with a range of on-target toxicities due to the role of the PI3K pathway in normal physiological processes. The most common adverse effects observed in preclinical and clinical studies include:
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Hyperglycemia: Inhibition of PI3Kα can interfere with insulin signaling, leading to elevated blood glucose levels.
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Rash: Dermatologic toxicities, often presenting as a maculopapular rash, are frequently observed.
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Diarrhea: Gastrointestinal disturbances are a common side effect.
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Stomatitis: Inflammation and sores in the mouth can occur.
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Fatigue: A general feeling of tiredness and lack of energy.
Q3: How does the toxicity profile of this compound compare to other PI3Kα inhibitors like alpelisib in mice?
Preclinical studies in mice have shown that this compound has a more favorable toxicity profile compared to the pan-PI3Kα inhibitor alpelisib. Notably, this compound treatment was not associated with significant changes in glucose levels or body weight, whereas alpelisib caused overt insulin resistance.[2] Clinical data from a phase 1/2 trial of STX-478 also reported a favorable safety profile, with no significant increases in hyperglycemia, severe diarrhea, mucositis, or rash.[3]
Q4: What is a recommended starting dose for this compound in mouse xenograft models?
Based on published preclinical data, oral administration of this compound at doses of 30 mg/kg and 100 mg/kg, given once daily, has been shown to dose-dependently reduce tumor volume in a CAL-33 xenograft mouse model. A dose of 100 mg/kg of STX-478 showed efficacy similar to 50 mg/kg of alpelisib in reducing tumor volume. Researchers should perform a dose-range finding study to determine the optimal dose for their specific mouse model and experimental goals.
Q5: What are the dose-limiting toxicities observed with this compound?
In a phase 1 clinical trial, the dose-limiting toxicities observed at a dose of 160 mg were myalgia (muscle pain) and paresthesia (tingling or numbness), which were reversible upon cessation of the drug. The maximum tolerated dose (MTD) in this human trial was determined to be 100 mg daily. While direct dose translation is not possible, this suggests that neurological and muscular adverse effects should be monitored at higher doses in mice.
Troubleshooting Guides
Issue 1: Hyperglycemia Observed in Treated Mice
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Problem: Mice treated with this compound exhibit elevated blood glucose levels.
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Possible Cause: Although less common with this compound compared to other PI3Kα inhibitors, individual animal sensitivity or higher doses might lead to hyperglycemia.
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Troubleshooting Steps:
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Confirm Hyperglycemia: Measure fasting blood glucose levels. A significant increase compared to the vehicle-treated control group confirms hyperglycemia.
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Dose Reduction: Consider reducing the dose of this compound in subsequent experiments.
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Intermittent Dosing: Explore an intermittent dosing schedule (e.g., dosing every other day) to allow for recovery of normal glucose homeostasis.
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Supportive Care: Ensure animals have free access to water to prevent dehydration.
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Monitor Body Weight: Track body weight closely as significant weight loss can be an indicator of severe toxicity.
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Issue 2: Dermatologic and Other Physical Signs of Toxicity
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Problem: Mice display signs of toxicity such as rash, ruffled fur, lethargy, or significant weight loss.
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Possible Cause: These are potential, though less frequent, side effects of this compound, or could indicate that the administered dose is too high for the specific mouse strain or model.
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Troubleshooting Steps:
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Systematic Observation: Perform daily clinical observations and record any abnormalities using a scoring system (see Experimental Protocols).
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Body Weight Monitoring: Weigh mice at least twice a week. A body weight loss of more than 15-20% is a common endpoint for euthanasia.
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Dose Adjustment: Reduce the dose or consider an alternative dosing schedule.
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Pathological Analysis: At the end of the study, perform gross necropsy and histopathological analysis of key organs (liver, kidneys, spleen, etc.) to identify any target organ toxicity.
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Data Presentation
Table 1: Comparative Effects of this compound (STX-478) and Alpelisib on Glucose Metabolism in BALB/c Nude Mice
| Treatment Group | Dose (mg/kg, p.o., daily for 5 days) | Change in Fasting Plasma Glucose | Insulin Tolerance Test (ITT) Outcome | Oral Glucose Tolerance Test (OGTT) Outcome |
| Vehicle | - | No significant change | Normal glucose disposal | Normal glucose tolerance |
| This compound (STX-478) | 100 | No significant change | No significant change in glucose disposal | No significant change in glucose tolerance |
| This compound (STX-478) | 300 | Non-statistically significant increase | Non-statistically significant increase in glucose AUC | Not reported |
| Alpelisib | 50 | Not reported | Dose-dependent reduction in glucose disposal | Dose-dependent reduction in glucose disposal |
Data summarized from a preclinical study in non-tumor-bearing female BALB/c nude mice.
Table 2: Body Weight Changes in CAL-33 Xenograft-Bearing Mice Treated with this compound (STX-478) and Alpelisib
| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Body Weight Change over 28 days |
| Vehicle | - | Slight increase |
| This compound (STX-478) | 30 | No significant change |
| This compound (STX-478) | 100 | No significant change |
| Alpelisib | 20 | No significant change |
| Alpelisib | 50 | Slight decrease |
Data summarized from a preclinical study in female BALB/c nude mice bearing CAL-33 xenografts.
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Limit Test and Dose-Range Finding)
This protocol is adapted from OECD Guideline 420 and FDA guidelines.
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Animals: Use healthy, young adult mice (e.g., BALB/c or CD-1), typically 8-12 weeks old. Use a single sex, preferably females as they are often more sensitive.
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Housing: House animals in standard conditions with a 12-hour light/dark cycle and controlled temperature and humidity. Provide ad libitum access to food and water, except for the pre-dosing fasting period.
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Fasting: Fast animals for 3-4 hours before oral administration of this compound.
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Dose Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). Ensure the solution is homogenous.
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Dose Administration (Oral Gavage):
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Weigh each mouse immediately before dosing to calculate the exact volume to be administered.
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Administer a single dose of this compound via oral gavage using a ball-tipped gavage needle. The volume should generally not exceed 10 mL/kg (0.2 mL for a 20g mouse).
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Start with a limit dose (e.g., 2000 mg/kg) in a small group of animals (n=3-5). If no mortality or severe toxicity is observed, the LD50 is considered to be above this dose.
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For dose-range finding, use at least 3-4 dose levels with 3-5 mice per group.
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Post-Dosing Observation:
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Observe animals continuously for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.
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Continue daily observations for a total of 14 days.
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Record clinical signs of toxicity including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
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Record body weight on days 0, 7, and 14.
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Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Protocol 2: Subchronic Oral Toxicity Study (28-Day Repeated Dose)
This protocol is based on FDA guidelines for subchronic toxicity studies.
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Animals and Housing: Similar to the acute toxicity study, but use a larger number of animals (e.g., 10 mice per sex per group).
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Dose Groups: Include a control group (vehicle only) and at least three dose levels of this compound. The highest dose should induce some signs of toxicity but not significant mortality, the lowest dose should not show any adverse effects, and the intermediate dose should elicit minimal toxic effects.
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Dose Administration: Administer this compound or vehicle daily via oral gavage for 28 consecutive days.
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Observations:
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Clinical Signs: Observe animals daily for any signs of toxicity.
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Body Weight and Food Consumption: Record body weight and food consumption weekly.
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Hematology and Clinical Chemistry: Collect blood samples at the end of the study (and potentially at an interim time point) for analysis of hematological and clinical chemistry parameters (e.g., complete blood count, liver enzymes, kidney function tests, glucose).
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Pathology:
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At the end of the 28-day period, euthanize all animals.
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Conduct a full gross necropsy on all animals.
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Collect and weigh major organs (e.g., liver, kidneys, spleen, heart, brain).
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Preserve organs and tissues in formalin for histopathological examination.
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Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an acute oral toxicity study of this compound in mice.
Caption: Experimental workflow for a 28-day subchronic oral toxicity study.
References
- 1. Retrospective Assessment of Translational Pharmacokinetic–Pharmacodynamic Modeling Performance: A Case Study with Apitolisib, a Dual PI3K/mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
Tersolisib In Vitro Experiments: A Technical Support Troubleshooting Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tersolisib in in vitro experiments. The information is designed to help circumvent common pitfalls and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
General Handling and Storage
Question: What is the best way to prepare and store this compound stock solutions?
Answer: Proper preparation and storage of this compound are critical for maintaining its stability and activity.
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Reconstitution: this compound is soluble in DMSO at high concentrations (e.g., 80-100 mg/mL).[1][2] It is practically insoluble in water.[1] For creating stock solutions, use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture-absorbing DMSO.[1] Sonication or gentle heating can aid in dissolution if precipitation occurs.[2]
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Storage:
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Powder: Store the lyophilized powder at -20°C for up to 3 years.
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Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year for optimal stability. For shorter-term storage, -20°C is acceptable for up to one month.
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Question: My this compound solution appears to have precipitated after dilution in cell culture media. What should I do?
Answer: Precipitation upon dilution in aqueous media is a common issue for hydrophobic compounds like this compound.
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity and to minimize precipitation.
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Working Solution Preparation: Prepare intermediate dilutions in DMSO before the final dilution into the aqueous culture medium. When making the final dilution, add the this compound stock solution to the media while vortexing or gently mixing to ensure rapid and even dispersion.
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Solubility Enhancers: For certain in vivo formulations, solvents like PEG300, Tween-80, or corn oil are used. While not standard for in vitro cell culture, for specific assays requiring higher concentrations, exploring the use of non-toxic solubilizing agents may be necessary, though this should be carefully controlled for off-target effects.
Experimental Design and Protocols
Question: How do I select the appropriate cell lines for my this compound experiment?
Answer: The choice of cell line is critical for observing the intended effects of this compound.
This compound is a mutant-selective inhibitor of PI3Kα, specifically targeting prevalent mutations like H1047R. Therefore, the ideal experimental setup includes:
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Positive Control: Cell lines harboring a PIK3CA mutation (e.g., H1047R). An example from the literature is the use of MCF10A cells with the H1047R kinase-domain mutation.
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Negative Control: Isogenic cell lines with wild-type PIK3CA or cell lines known to have a wild-type PI3K pathway. This is crucial to confirm the selectivity of this compound and rule out significant off-target effects at the concentrations used. This compound has been shown to have a 14-fold greater selectivity for mutant PI3Kα over the wild-type form.
Question: What is a standard protocol for a cell viability assay with this compound?
Answer: A typical cell viability assay, such as an MTT or CellTiter-Glo® assay, can be performed as follows:
Protocol: Cell Viability Assay
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Remember to keep the final DMSO concentration consistent across all wells, including the vehicle control.
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Treatment: Remove the overnight media from the cells and replace it with the media containing the various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
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Assay: Add the viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
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Data Acquisition: Read the plate on a suitable plate reader (absorbance for MTT, luminescence for CellTiter-Glo®).
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Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Troubleshooting Specific Assays
Question: I am not observing the expected downstream inhibition of p-Akt in my Western blot analysis. What could be the cause?
Answer: Failure to detect a decrease in phosphorylated Akt (a key downstream effector of PI3K) can be due to several factors:
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Timing: The phosphorylation of Akt is often a rapid and transient event. You may need to perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to capture the optimal window of dephosphorylation following this compound treatment. An incubation time as short as 1 hour has been used in some studies to demonstrate target engagement.
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Basal Pathway Activity: If the basal level of PI3K pathway activation is low in your chosen cell line, it may be difficult to observe a significant decrease in p-Akt. Consider stimulating the pathway with a growth factor (e.g., IGF-1, EGF) for a short period before or during this compound treatment to create a more robust and measurable signal.
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Antibody Quality: Ensure your primary antibodies for p-Akt and total Akt are validated and working correctly. Always include appropriate positive and negative controls in your Western blot.
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Compound Inactivity: Though unlikely if stored correctly, consider the possibility of compound degradation. Test a fresh aliquot of this compound.
Question: My cell viability results are inconsistent or show an unexpected increase in signal at high concentrations. Why might this be happening?
Answer: Inconsistent viability results can stem from compound properties or assay artifacts.
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Compound Precipitation: At high concentrations, this compound may precipitate out of the media, leading to inaccurate effective concentrations and variable results. Visually inspect the wells for any signs of precipitation.
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Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, in MTT assays, a compound with reducing properties could lead to formazan production independent of cellular metabolism, resulting in a false positive signal. If you suspect interference, consider using an alternative viability assay that relies on a different detection method (e.g., measuring ATP content with CellTiter-Glo® or assessing membrane integrity with a CytoTox assay).
Data Interpretation
Question: I see some cytotoxic effects in my wild-type PIK3CA cell line. Does this mean this compound is not selective?
Answer: While this compound is highly selective for mutant PI3Kα, observing effects in wild-type cells does not necessarily negate its selectivity.
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Concentration: The concentration at which you observe toxicity is key. The therapeutic window for a selective inhibitor is the concentration range where it inhibits the intended target without causing significant toxicity through off-target effects. Compare the IC50 in your mutant cell line to the concentration causing toxicity in the wild-type line. A significant difference supports selectivity.
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Off-Target Effects: All small molecule inhibitors have the potential for off-target effects, especially at high concentrations. These effects are not necessarily mediated by the wild-type PI3Kα but could involve other kinases or cellular targets. It is crucial to operate within a concentration range that is relevant to the inhibition of the primary target.
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On-Target Toxicity in Normal Tissues: Inhibition of a target in normal tissues can lead to on-target side effects. While this compound is designed to spare wild-type PI3Kα, some level of inhibition may occur at higher concentrations, potentially affecting normal cellular processes.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 401.29 g/mol | |
| Target | Mutant PI3Kα (e.g., H1047R) | |
| IC50 (PI3Kα-H1047R) | 9.4 nmol/L | |
| Solubility in DMSO | ≥ 80 mg/mL (199.35 mM) | |
| Solubility in Water | Insoluble | |
| Powder Storage | -20°C for 3 years | |
| Stock Solution Storage | -80°C for 1 year; -20°C for 1 month |
Visual Guides
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound.
References
Cell culture conditions for optimal Tersolisib response
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tersolisib (STX-478) in cell culture experiments. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as STX-478) is a potent, orally bioavailable, and CNS-penetrant allosteric inhibitor of phosphoinositide 3-kinase alpha (PI3Kα).[1][2][3][4][5] It is highly selective for mutant forms of PI3Kα, particularly those with kinase-domain mutations such as H1047R. This compound binds to a novel allosteric pocket on the PI3Kα enzyme, preventing the activation of the downstream PI3K/Akt/mTOR signaling pathway. This selective inhibition leads to apoptosis and growth inhibition in tumor cells harboring these specific mutations, while sparing cells with wild-type PI3Kα, which may result in a better safety profile compared to non-selective PI3Kα inhibitors.
Q2: Which cell lines are suitable as positive and negative controls for this compound treatment?
Given this compound's selectivity for PI3Kα kinase-domain mutations, proper selection of control cell lines is crucial for interpreting experimental results.
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Positive Control Cell Lines (PI3Kα Kinase-Domain Mutant):
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T47D: A human breast cancer cell line with a heterozygous H1047R mutation in PIK3CA.
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MCF10A (engineered with H1047R mutation): An isogenic cell line system where the parental MCF10A (wild-type PIK3CA) can be compared directly to its engineered counterpart expressing the H1047R mutation.
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SW48PK: A colorectal cancer cell line engineered to carry the PIK3CA H1047R mutation.
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Negative Control Cell Lines (PI3Kα Wild-Type or Helical-Domain Mutant):
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MCF10A (Wild-Type): The parental cell line to the engineered mutant, serving as a direct negative control.
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SW48: The parental colorectal cancer cell line to SW48PK, which is wild-type for PIK3CA.
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Cell lines with Helical-Domain Mutations (e.g., E545K or E542K): this compound is less potent against these mutations, making cell lines harboring them suitable as controls for specificity.
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Q3: What is the recommended starting concentration range for this compound in cell culture experiments?
Based on preclinical data, the IC50 value for this compound's inhibition of the H1047R mutant PI3Kα is approximately 9.4 nmol/L. For cell viability assays (e.g., 72-hour incubation), a broad concentration range is recommended for initial experiments to determine the optimal dose-response curve for your specific cell line. A suggested starting range is from 1 nM to 10 µM, using serial dilutions. For isogenic MCF10A cells with the H1047R mutation, significant inhibition of pAKT is observed at concentrations around 10-100 nM. In patient-derived cancer organoids with a PIK3CA H1047R mutation, a significant response was seen at concentrations of 750 nM to 2000 nM.
Q4: How should I prepare and store this compound for in vitro use?
This compound is soluble in DMSO. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 10-20 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentrations immediately before use. Ensure the final DMSO concentration in your culture medium is consistent across all treatment groups (including vehicle controls) and is at a level non-toxic to your cells (typically ≤ 0.1%).
Troubleshooting Guides
Problem 1: High Variability in Cell Viability Assay Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for seeding to improve consistency. Avoid using the outer wells of the plate which are prone to evaporation; instead, fill them with sterile PBS or media. |
| Uneven Drug Distribution | After adding this compound, gently mix the plate to ensure uniform distribution in each well. |
| Edge Effects | As mentioned above, avoid using the outer wells of multi-well plates for experimental samples. |
| Variations in Incubation Conditions | Ensure consistent temperature and CO2 levels in the incubator. |
Problem 2: No or Low Response to this compound in a Supposedly Sensitive Cell Line
| Possible Cause | Troubleshooting Steps |
| Cell Line Misidentification or Contamination | Authenticate your cell line using Short Tandem Repeat (STR) profiling. Regularly test for mycoplasma contamination. |
| Incorrect Assay Conditions | Optimize cell seeding density and drug incubation time. Ensure cells are in the exponential growth phase during treatment. |
| Drug Inactivity | Prepare fresh dilutions of this compound from a new stock aliquot. Ensure the DMSO used for the stock solution is of high quality and anhydrous. |
| Development of Resistance | If using a continuously cultured cell line, it may have developed resistance. Compare the IC50 value to a freshly thawed, low-passage aliquot of the same cell line. |
Problem 3: Inconsistent Western Blot Results for pAkt/Akt Pathway
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cell Lysis | Use a lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis by performing the procedure on ice and with sufficient agitation. |
| Issues with Antibody | Use a validated antibody for pAkt (Ser473) and total Akt. Optimize antibody concentrations and incubation times. |
| Inconsistent Protein Loading | Perform a total protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane. Use a reliable loading control like β-actin or GAPDH. |
| Timing of Lysate Collection | For assessing pathway inhibition, a short incubation time with this compound (e.g., 1-4 hours) is often sufficient to observe a decrease in pAkt levels. |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.
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Drug Preparation: Prepare serial dilutions of this compound in complete culture medium.
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Treatment: Remove the overnight culture medium and add the medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
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Assay: Follow the manufacturer's protocol for the CellTiter-Glo® assay to measure cell viability.
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Data Analysis: Plot the luminescence signal against the log of this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 2: Western Blot for PI3K Pathway Inhibition
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Cell Seeding: Seed cells in 6-well plates and allow them to reach 70-80% confluency.
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Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for 1-4 hours.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.
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Immunoblotting: Block the membrane and then incubate with primary antibodies against pAkt (Ser473), total Akt, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
| Parameter | Cell Line | Mutation Status | Value | Reference |
| Biochemical IC50 | N/A | PIK3CA H1047R | 9.4 nmol/L | |
| N/A | PIK3CA Wild-Type | 131 nmol/L | ||
| N/A | PIK3CA E545K | 71 nmol/L | ||
| N/A | PIK3CA E542K | 113 nmol/L | ||
| pAKT Inhibition IC50 (1 hr) | MCF10A | PIK3CA H1047R | ~10-100 nM | |
| MCF10A | PIK3CA Wild-Type | >1 µM | ||
| Cell Viability GI50 (72 hr) | T47D | PIK3CA H1047R | ~100-500 nM |
Visualizations
Caption: Mechanism of action of this compound on the PI3K/Akt/mTOR signaling pathway.
Caption: General experimental workflow for assessing this compound response in cell culture.
Caption: Troubleshooting decision tree for unexpected this compound experimental results.
References
Validation & Comparative
A Comparative Guide: Tersolisib vs. Alpelisib for PIK3CA-Mutant Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for hormone receptor-positive (HR+), HER2-negative (HER2-) breast cancer with activating mutations in the PIK3CA gene is evolving. Alpelisib (Piqray®), the first approved PI3Kα inhibitor, has demonstrated clinical benefit, but its use is often associated with on-target, off-tumor toxicities like hyperglycemia due to the inhibition of wild-type PI3Kα.[1][2][3][4] This has spurred the development of next-generation, mutant-selective PI3Kα inhibitors, such as tersolisib (RLY-2608), designed to offer a better therapeutic window. This guide provides an objective comparison of this compound and alpelisib, supported by available preclinical and clinical data.
Mechanism of Action: A Tale of Two Inhibitors
Both alpelisib and this compound target the p110α catalytic subunit of the PI3K enzyme, a key component of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[5] However, their modes of inhibition and selectivity profiles differ significantly.
Alpelisib is an α-selective PI3K inhibitor, meaning it predominantly targets the p110α isoform over other PI3K isoforms (β, γ, δ). Its approval for use in combination with fulvestrant was a significant advancement for patients with PIK3CA-mutated breast cancer.
This compound (RLY-2608) is a next-generation, allosteric, and pan-mutant selective PI3Kα inhibitor. It is designed to specifically target the mutated forms of p110α, while sparing the wild-type (WT) enzyme. This mutant-selectivity is intended to decouple the anti-tumor activity from the side effects associated with inhibiting wild-type PI3Kα, such as hyperglycemia and rash.
Preclinical Data: Head-to-Head Comparison
Preclinical studies have highlighted the differential selectivity and effects of this compound and alpelisib.
| Parameter | This compound (RLY-2608) | Alpelisib | Reference |
| Selectivity | Preferentially binds to and inhibits mutant PI3Kα over wild-type PI3Kα. | Inhibits both mutant and wild-type PI3Kα. | |
| Binding Site | Binds to a novel allosteric pocket on the mutant PI3Kα enzyme. | Binds to the orthosteric (active) site of the PI3Kα enzyme. | |
| Effect on Insulin Signaling | Minimal impact on insulin levels in preclinical models. | Causes dose-dependent increases in plasma glucose, insulin, and C-peptide concentrations. | |
| Tumor Growth Inhibition | Demonstrates potent, dose-dependent tumor growth inhibition in PIK3CA-mutant xenograft models, leading to tumor stasis or regression. Efficacy is comparable to alpelisib at tested doses. | Effective in suppressing PI3K signaling and arresting the growth of PIK3CA-mutated precancerous cells and tumors in preclinical models. |
Clinical Data: Efficacy and Safety
Clinical trials have demonstrated the efficacy of both alpelisib and this compound in patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer.
Alpelisib: The SOLAR-1 and BYLieve Trials
The approval of alpelisib was based on the pivotal Phase III SOLAR-1 trial. The BYLieve trial further evaluated its efficacy in a real-world setting, including patients who had progressed on a CDK4/6 inhibitor.
| Trial | Patient Population | Treatment Arms | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Key Adverse Events (Grade ≥3) | Reference |
| SOLAR-1 | Postmenopausal women, and men, with HR+/HER2-, PIK3CA-mutated advanced breast cancer who had progressed on or after an aromatase inhibitor. | Alpelisib + Fulvestrant vs. Placebo + Fulvestrant | 11.0 months vs. 5.7 months | 35.7% vs. 16.2% (in patients with measurable disease) | Hyperglycemia (36.6%), Rash (9.9%), Diarrhea (6.7%) | |
| BYLieve (Cohort A) | Patients with HR+/HER2-, PIK3CA-mutated advanced breast cancer who had progressed on a CDK4/6 inhibitor plus an aromatase inhibitor. | Alpelisib + Fulvestrant | 7.3 months | 21% | Hyperglycemia, Diarrhea, Nausea, Rash |
This compound: The ReDiscover Trial
This compound is currently being evaluated in the Phase 1/2 ReDiscover trial. Preliminary data have shown promising anti-tumor activity and a favorable safety profile.
| Trial | Patient Population | Treatment | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Key Treatment-Related Adverse Events (TRAEs) (Any Grade) | Reference |
| ReDiscover (Phase 1) | Patients with PIK3CA-mutant, HR+/HER2- advanced breast cancer, previously treated with a CDK4/6 inhibitor. | RLY-2608 + Fulvestrant | 10.3 months (at a median follow-up of 12.5 months) | 38.7% (in response-evaluable patients) | Hyperglycemia (42.4%), Nausea (41.5%), Fatigue (40.7%) |
Experimental Protocols
SOLAR-1 Trial (Alpelisib)
-
Study Design: A Phase III, randomized, double-blind, placebo-controlled study.
-
Patient Population: Men and postmenopausal women with HR+/HER2- advanced breast cancer that had progressed on or after aromatase inhibitor therapy. Patients were assigned to cohorts based on the PIK3CA mutation status of their tumor tissue.
-
Inclusion Criteria: Disease progression/recurrence on or after prior aromatase inhibitor therapy, ECOG performance status ≤ 1.
-
Exclusion Criteria: Symptomatic visceral disease, prior therapy with fulvestrant, chemotherapy (neo/adjuvant permitted), or other PI3K/mTOR/AKT inhibitors.
-
Treatment: Patients were randomized 1:1 to receive either alpelisib (300 mg orally once daily) plus fulvestrant (500 mg intramuscularly on Days 1 and 15 of Cycle 1, and then Day 1 of subsequent 28-day cycles) or placebo plus fulvestrant.
-
Primary Endpoint: Progression-free survival (PFS) in the PIK3CA-mutant cohort.
ReDiscover Trial (this compound/RLY-2608)
-
Study Design: A first-in-human, Phase 1/2, open-label, dose-escalation and expansion study.
-
Patient Population: Patients with PIK3CA-mutant advanced solid tumors (monotherapy arm) and patients with PIK3CA-mutant, HR+/HER2- metastatic breast cancer (combination with fulvestrant).
-
Inclusion Criteria: Presence of a PIK3CA mutation (in blood or tumor), ECOG performance status of 0-1, and evaluable disease. For the combination cohort, patients must have been previously treated.
-
Exclusion Criteria: Prior treatment with a PI3K pathway inhibitor.
-
Treatment: RLY-2608 is administered orally on a continuous daily schedule in 4-week cycles. The combination arm receives RLY-2608 plus fulvestrant. The recommended Phase 2 dose (RP2D) for RLY-2608 in combination with fulvestrant has been identified as 600 mg twice daily.
-
Primary Endpoints: Maximum tolerated dose (MTD)/RP2D and the adverse event profile.
Visualizing the PI3K/AKT/mTOR Signaling Pathway and Drug Mechanisms
Caption: PI3K/AKT/mTOR pathway and points of inhibition by Alpelisib and this compound.
Caption: Simplified workflows of the SOLAR-1 and ReDiscover clinical trials.
Conclusion and Future Directions
Alpelisib has established the clinical utility of targeting PI3Kα in PIK3CA-mutated breast cancer. However, its associated toxicities present a clinical challenge. This compound, with its mutant-selective mechanism, holds the promise of an improved therapeutic index by maintaining potent anti-tumor efficacy while minimizing on-target, off-tumor side effects like hyperglycemia.
The preliminary clinical data for this compound are encouraging, showing a favorable safety profile and promising efficacy. As more mature data from the ReDiscover trial and potential future head-to-head studies become available, the role of these next-generation PI3Kα inhibitors in the treatment paradigm for PIK3CA-mutated breast cancer will become clearer. For researchers and drug development professionals, the evolution from broad-spectrum to mutant-selective inhibitors in the PI3K pathway represents a significant step forward in precision oncology.
References
- 1. onclive.com [onclive.com]
- 2. precisionmedicineonline.com [precisionmedicineonline.com]
- 3. ALPELISIB - INDUCED HYPERGLYCEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incidence, risk factors, and management of alpelisib-associated hyperglycemia in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short-term PI3K inhibition prevents breast cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tersolisib's Selectivity Profile Against Other PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has led to the development of numerous PI3K inhibitors. However, the clinical efficacy of these inhibitors is often balanced by their toxicity, which is largely influenced by their selectivity for the different PI3K isoforms (α, β, γ, and δ) and for mutant versus wild-type forms of the enzyme. This guide provides a comparative overview of the selectivity of Tersolisib, a next-generation PI3K inhibitor, against other prominent PI3K inhibitors, supported by available experimental data and detailed methodologies.
Unveiling the Selectivity of this compound
This compound (STX-478) is an orally bioavailable, allosteric inhibitor that demonstrates high selectivity for mutant forms of the PI3Kα isoform, particularly those harboring the H1047R and H1047X mutations.[1][2][3] This mutant-selective profile is a key differentiator from many other PI3K inhibitors, which often target the wild-type enzyme or multiple isoforms. By specifically targeting the mutated form of PI3Kα, this compound aims to achieve a wider therapeutic window with potentially reduced side effects compared to less selective inhibitors.[3] Experimental data indicates that this compound is 14-fold more selective for mutant PI3Kα over the wild-type form.[2]
Comparative Selectivity of PI3K Inhibitors
The table below summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected PI3K inhibitors against the four Class I PI3K isoforms. It is important to note that direct head-to-head comparisons can be challenging due to variations in assay conditions between different studies.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Selectivity Profile |
| This compound | 9.4 (H1047R mutant) | - | - | - | Mutant-selective PI3Kα |
| Alpelisib | 5 | 1,200 | 250 | 290 | α-selective |
| Taselisib | 0.29 (Ki) | >10-fold selective over β | 0.97 (Ki) | 0.12 (Ki) | α, δ, γ selective; β-sparing |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 | Pan-Class I, with preference for α and δ |
Data compiled from multiple sources. Note: Ki values for Taselisib are presented as a measure of binding affinity.
The PI3K Signaling Pathway
The PI3K pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the regulation of diverse cellular processes including cell growth, proliferation, survival, and metabolism.
Experimental Protocols for Assessing PI3K Inhibitor Selectivity
The determination of a compound's selectivity for different PI3K isoforms is a critical step in its preclinical development. A common method for this is the in vitro kinase assay.
General In Vitro PI3K Kinase Assay Protocol
This protocol provides a general framework for determining the IC50 values of a test compound against various PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
Kinase buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl2, 0.25 mM EDTA)
-
Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)
-
ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for luminescence-based assays)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., for ADP-Glo™ Kinase Assay or scintillation counter)
-
Microplates (e.g., 96-well or 384-well)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the kinase buffer to achieve the final desired concentrations.
-
Kinase Reaction Setup: In a microplate, add the kinase enzyme, the PIP2 substrate, and the diluted test compound.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) for a specific duration (e.g., 20-60 minutes).
-
Reaction Termination: Stop the reaction, for example, by adding an acidic solution like 0.1 M HCl for radioactive assays or a specific stop reagent for commercial kits.
-
Detection:
-
Radioactive Assay: Extract the phosphorylated lipids and quantify the radioactivity using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Add the detection reagents according to the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Conclusion
This compound stands out in the landscape of PI3K inhibitors due to its high selectivity for mutant forms of PI3Kα. This targeted approach holds the promise of a more favorable therapeutic index compared to pan-PI3K inhibitors or those with broader isoform selectivity. The comparative data presented here, alongside the outlined experimental methodologies, provide a valuable resource for researchers in the field of oncology and drug development, aiding in the evaluation and positioning of this compound and other PI3K inhibitors in the pursuit of more effective and less toxic cancer therapies. Further head-to-head studies under standardized assay conditions will be crucial for a more definitive comparison of the selectivity profiles of these important therapeutic agents.
References
- 1. Taselisib, a selective inhibitor of PIK3CA, is highly effective on PIK3CA-mutated and HER2/neu amplified uterine serous carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C16H12F5N5O2 | CID 166532451 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Off-Target Effects of Tersolisib
For Researchers, Scientists, and Drug Development Professionals
The development of isoform-specific PI3K inhibitors has been a key strategy in oncology to maximize therapeutic efficacy while minimizing on-target toxicities associated with the inhibition of wild-type (WT) PI3Kα, such as hyperglycemia. Tersolisib (STX-478), a novel, mutant-selective, allosteric inhibitor of PI3Kα, has emerged as a promising candidate with a potentially improved safety profile. This guide provides a comparative analysis of the preclinical off-target effects of this compound against other PI3Kα inhibitors, including the approved non-selective inhibitor Alpelisib, the investigational non-selective inhibitor Taselisib, and another mutant-selective inhibitor, RLY-2608.
Quantitative Comparison of Inhibitor Selectivity and Off-Target Effects
The following tables summarize the available preclinical data for this compound and its comparators, focusing on their selectivity for PI3Kα mutants versus wild-type and their metabolic off-target effects.
Table 1: In Vitro Potency and Selectivity of PI3Kα Inhibitors
| Compound | Target | IC50 (nmol/L) | Selectivity (WT/Mutant) | Reference |
| This compound (STX-478) | H1047R mutant PI3Kα | 9.4 | 14-fold vs WT | [1] |
| Wild-Type PI3Kα | 131 | [1] | ||
| E542K mutant PI3Kα | 113 | ~1.2-fold vs WT | [2] | |
| E545K mutant PI3Kα | 71 | ~1.8-fold vs WT | [2] | |
| Alpelisib (BYL719) | H1047R mutant PI3Kα | - | No mutant selectivity | [1] |
| Wild-Type PI3Kα | - | |||
| RLY-2608 | Mutant PI3Kα | - | High selectivity over WT | |
| Taselisib (GDC-0032) | PI3Kα | 0.29 (Ki) | Greater sensitivity for mutant PI3Kα | |
| PI3Kβ | 9.1 (Ki) | |||
| PI3Kγ | 0.97 (Ki) | |||
| PI3Kδ | 0.12 (Ki) |
Note: IC50 values for Alpelisib against specific mutants vs. WT were not explicitly provided in the search results, but it is consistently reported as a non-mutant-selective inhibitor. Similarly, specific IC50 values for RLY-2608 were not available, but its high mutant selectivity is a key feature.
Table 2: Preclinical In Vivo Metabolic Off-Target Effects
| Compound | Animal Model | Effect on Blood Glucose | Effect on Insulin Levels | Reference |
| This compound (STX-478) | Mice | No significant change | Spares metabolic dysregulation | |
| Alpelisib (BYL719) | Mice | Significant increase | Counterregulatory insulin release | |
| RLY-2608 | Mice | Minimal impact on glucose homeostasis | Minimal disruption | |
| Taselisib (GDC-0032) | - | Hyperglycemia observed in clinical trials | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the preclinical off-target effects of PI3K inhibitors.
Caption: Simplified PI3K/AKT/mTOR signaling pathway targeted by PI3Kα inhibitors.
Caption: General experimental workflow for preclinical evaluation of PI3K inhibitors.
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on published literature, the following methodologies are key for assessing the off-target effects of PI3K inhibitors in preclinical models.
Biochemical Kinase Assays for Selectivity Profiling
Objective: To determine the inhibitory activity (IC50) of a compound against a panel of kinases, including PI3K isoforms and a broad range of off-target kinases (kinome scan).
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human kinases and their respective substrates are prepared in an appropriate assay buffer. For PI3K isoforms, phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2) are common substrates.
-
Compound Dilution: The test compound (e.g., this compound) is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound. The reaction is typically initiated by the addition of ATP.
-
Detection: The kinase activity is measured by quantifying the amount of product formed or ATP consumed. Common detection methods include:
-
Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assays: Measuring the amount of ADP produced using commercial kits like ADP-Glo™.
-
Fluorescence Resonance Energy Transfer (FRET): Using labeled substrates and antibodies to detect phosphorylation.
-
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the compound concentration, and the IC50 value is determined using a non-linear regression model.
In Vivo Glucose Tolerance Test in Mouse Models
Objective: To assess the effect of a PI3K inhibitor on glucose metabolism in vivo.
General Protocol:
-
Animal Acclimation and Fasting: Mice (e.g., C57BL/6) are acclimated and then fasted for a specified period (e.g., 6 hours) with free access to water.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered to the mice via an appropriate route (e.g., oral gavage).
-
Baseline Glucose Measurement: A baseline blood glucose reading is taken from the tail vein.
-
Glucose Challenge: A bolus of D-glucose (e.g., 2 g/kg body weight) is administered via intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for blood glucose levels is calculated and compared between the compound-treated and vehicle-treated groups to determine the impact on glucose tolerance.
Discussion of Off-Target Effects
A major off-target effect of non-selective PI3Kα inhibitors like Alpelisib and Taselisib is the inhibition of wild-type PI3Kα in metabolic tissues, leading to hyperglycemia and hyperinsulinemia. This on-target toxicity in non-tumor cells significantly limits their therapeutic window.
This compound and RLY-2608 were specifically designed to be mutant-selective, thereby sparing the wild-type PI3Kα and mitigating these metabolic side effects. Preclinical data strongly support this hypothesis. Studies have shown that this compound does not cause significant changes in blood glucose levels in mice, in stark contrast to the hyperglycemia induced by Alpelisib. Similarly, RLY-2608 has demonstrated minimal impact on glucose homeostasis and insulin levels in preclinical models.
While comprehensive, publicly available kinome-wide screening data for a direct head-to-head comparison of off-target kinase activities is limited, the available literature suggests that both this compound and RLY-2608 possess high selectivity across the kinome. This implies a lower probability of off-target effects mediated by the inhibition of other kinases, which can contribute to unforeseen toxicities.
Conclusion
Preclinical evidence strongly suggests that this compound has a superior off-target profile compared to non-selective PI3Kα inhibitors like Alpelisib. Its high selectivity for mutant PI3Kα over the wild-type isoform translates to a significant reduction in metabolic off-target effects, particularly hyperglycemia. This improved safety profile, along with its potent anti-tumor activity in preclinical models harboring PIK3CA mutations, positions this compound as a promising therapeutic agent. Further clinical investigation is warranted to confirm these preclinical findings in patients. The development of mutant-selective inhibitors like this compound and RLY-2608 represents a significant advancement in the PI3K inhibitor field, offering the potential for improved tolerability and enhanced therapeutic outcomes.
References
Validating the Target Engagement of Tersolisib in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tersolisib's performance against other phosphoinositide 3-kinase (PI3K) inhibitors, supported by experimental data. We delve into the validation of this compound's target engagement in a cellular context, offering detailed methodologies for key experiments and presenting quantitative data in accessible formats.
Introduction to this compound
This compound (formerly STX-478) is a potent and mutant-selective allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1] It demonstrates significant selectivity for cancer-associated mutants of PI3Kα, such as the H1047R kinase domain mutation, over the wild-type (WT) enzyme.[1][2][3] This selectivity profile suggests a potential for a wider therapeutic window compared to non-selective PI3Kα inhibitors, potentially minimizing off-target effects like metabolic dysfunction.[4] this compound acts by binding to an allosteric site on the PI3Kα enzyme, leading to the inhibition of its kinase activity and subsequent downstream signaling through the PI3K/AKT/mTOR pathway.
Comparative Analysis of PI3K Inhibitors
To contextualize the performance of this compound, we compare its biochemical potency and cellular activity with two other well-characterized PI3K inhibitors: Alpelisib, a PI3Kα-selective inhibitor, and Copanlisib, a pan-Class I PI3K inhibitor.
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound, Alpelisib, and Copanlisib against various PI3K isoforms and mutants.
| Inhibitor | Target | IC50 (nM) | Key Characteristics |
| This compound (STX-478) | PI3Kα (H1047R mutant) | 9.4 | Highly selective for kinase domain mutants |
| PI3Kα (E545K mutant) | 71 | Moderate selectivity for helical domain mutants | |
| PI3Kα (E542K mutant) | 113 | ||
| PI3Kα (Wild-Type) | 131 | ~14-fold selectivity for H1047R vs WT | |
| Alpelisib | PI3Kα (mutant) | 185 - 288 | α-isoform selective, equipotent against WT and mutant |
| PI3Kα (Wild-Type) | ~5 | ||
| PI3Kβ | 290 | ||
| PI3Kγ | 250 | ||
| PI3Kδ | 1,200 | ||
| Copanlisib | PI3Kα | 0.5 | Pan-Class I inhibitor with preference for α and δ |
| PI3Kβ | 3.7 | ||
| PI3Kγ | 6.4 | ||
| PI3Kδ | 0.7 |
Cellular Activity: Downstream Signaling Inhibition
The engagement of a PI3K inhibitor with its target should lead to a reduction in the phosphorylation of downstream effectors, such as AKT. The phosphorylation of AKT at serine 473 (p-AKT S473) is a commonly used biomarker for PI3K pathway activity.
| Inhibitor | Cell Line Context | Effect on p-AKT (S473) | Reference |
| This compound (STX-478) | MCF10A (PIK3CA H1047R) | Selective and potent reduction | |
| MCF10A (PIK3CA WT or E545K) | Less potent reduction compared to H1047R | ||
| Alpelisib | HER2+/PIK3CA mutant breast cancer cells | Reduction of p-AKT | |
| PIK3CA-mutant breast cancer cells | Suppression of AKT phosphorylation | ||
| Copanlisib | BxPC-3 and MIA PaCa-2 (pancreatic cancer) | Dose-dependent reduction of p-AKT | |
| Platelet-rich plasma from patients | Sustained reduction of p-AKT | ||
| Colorectal cancer cells | Marked inhibition of AKT phosphorylation |
Experimental Validation of Target Engagement
Two key experimental approaches to validate the direct binding of this compound to PI3Kα within a cellular environment are the Cellular Thermal Shift Assay (CETSA) and In-Cell Western assays to measure downstream pathway modulation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a physiological context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Experimental Workflow for CETSA
References
A Comparative Analysis of Tersolisib and Pan-PI3K Inhibitors on Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
The development of phosphatidylinositol 3-kinase (PI3K) inhibitors has marked a significant advancement in targeted cancer therapy. However, the clinical utility of pan-PI3K inhibitors has been frequently hampered by on-target toxicities, most notably hyperglycemia. This guide provides a detailed comparison of the metabolic effects of Tersolisib (STX-478), a mutant-selective allosteric PI3Kα inhibitor, with those of pan-PI3K inhibitors, supported by preclinical and clinical data.
Executive Summary
This compound demonstrates a significantly improved metabolic profile compared to pan-PI3K inhibitors. Preclinical studies reveal that while the pan-PI3K inhibitor alpelisib induces significant insulin resistance and hyperglycemia, this compound does not cause substantial alterations in glucose homeostasis, even at doses that achieve equivalent or superior anti-tumor efficacy.[1][2][3] Initial clinical data for this compound further support these findings, with no instances of severe (Grade ≥ 3) hyperglycemia reported.[4] This stark contrast in metabolic effects is attributed to this compound's selective inhibition of mutant PI3Kα, thereby sparing the wild-type PI3Kα that plays a crucial role in insulin signaling.
Mechanism of Action: A Tale of Two Inhibition Strategies
The differing effects of this compound and pan-PI3K inhibitors on glucose metabolism are rooted in their distinct mechanisms of action at the molecular level.
Pan-PI3K Inhibitors: These agents, such as alpelisib, inhibit all isoforms of the PI3Kα subunit, including the wild-type enzyme.[1] The PI3K/AKT pathway is a central regulator of insulin signaling. By inhibiting wild-type PI3Kα in metabolic tissues like the liver, muscle, and adipose tissue, pan-PI3K inhibitors disrupt the downstream signaling cascade necessary for glucose uptake and utilization. This leads to decreased glucose transport, increased hepatic glucose production (glycogenolysis and gluconeogenesis), and consequently, hyperglycemia. This is considered an on-target effect of pan-PI3K inhibition.
This compound (STX-478): In contrast, this compound is a mutant-selective, allosteric inhibitor of PI3Kα. It is designed to preferentially bind to and inhibit the function of PI3Kα proteins that harbor specific activating mutations (e.g., in the kinase and helical domains), which are common drivers of cancer. By selectively targeting the mutant form of the enzyme, this compound effectively inhibits tumor growth while largely sparing the wild-type PI3Kα in normal tissues. This selectivity preserves the integrity of the insulin signaling pathway, thus avoiding the metabolic dysregulation characteristic of pan-PI3K inhibitors.
Quantitative Comparison of Metabolic Effects
Preclinical studies have provided robust quantitative data highlighting the disparate effects of this compound and alpelisib on glucose metabolism. The following tables summarize key findings from in vivo mouse models.
Insulin Tolerance Test (ITT)
An ITT measures the response to exogenous insulin, providing an indication of insulin sensitivity.
| Treatment Group | Dose | Glucose Area Under the Curve (AUC) | % Change from Vehicle |
| Vehicle | - | Normalized to 100% | 0% |
| Alpelisib | 50 mg/kg | Significantly Increased | > 50% increase |
| This compound (STX-478) | 100 mg/kg | No Significant Change | ~ 0% |
| This compound (STX-478) | 300 mg/kg | Non-statistically significant increase | < 20% increase |
Data adapted from preclinical studies in BALB/c nude mice.
Oral Glucose Tolerance Test (OGTT)
An OGTT assesses the ability to clear a glucose load from the bloodstream, reflecting overall glucose homeostasis.
| Treatment Group | Dose | Glucose Area Under the Curve (AUC) | % Change from Vehicle |
| Vehicle | - | Normalized to 100% | 0% |
| Alpelisib | 50 mg/kg | Significantly Increased | > 60% increase |
| This compound (STX-478) | 100 mg/kg | No Significant Change | ~ 0% |
| This compound (STX-478) | 300 mg/kg | No Significant Change | ~ 0% |
Data adapted from preclinical studies in BALB/c nude mice.
These data clearly demonstrate that while alpelisib induces a dose-dependent impairment in both insulin sensitivity and glucose tolerance, this compound, even at high doses, does not significantly impact these metabolic parameters.
Experimental Protocols
The following are generalized protocols for the key experiments cited.
In Vivo Insulin Tolerance Test (ITT)
Methodology:
-
Animal Model: Female BALB/c nude mice are commonly used.
-
Acclimation and Dosing: Animals are acclimated and then treated with daily oral doses of the vehicle, alpelisib, or this compound for 5 consecutive days.
-
Fasting: On the day of the test (Day 5), mice are fasted for 6 hours.
-
Final Drug Administration: One hour prior to the insulin challenge, the final dose of the respective compound is administered.
-
Baseline Glucose: A baseline blood glucose reading (t=0) is taken from the tail vein.
-
Insulin Injection: A bolus of human insulin (e.g., 0.75 U/kg) is administered via intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-insulin injection using a glucometer.
-
Data Analysis: The glucose excursion curve is plotted, and the Area Under the Curve (AUC) is calculated to quantify insulin sensitivity.
In Vivo Oral Glucose Tolerance Test (OGTT)
Methodology:
The protocol for the OGTT is similar to the ITT, with the key difference being the challenge substance.
-
Animal Model, Acclimation, Dosing, and Fasting: As described for the ITT.
-
Baseline Glucose: A baseline blood glucose reading (t=0) is taken.
-
Glucose Challenge: Instead of insulin, a bolus of glucose (e.g., 2 g/kg) is administered orally via gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured at the same or similar time intervals as the ITT.
-
Data Analysis: The glucose excursion curve is plotted, and the AUC is calculated to assess glucose tolerance.
Plasma Insulin Measurement
Methodology:
-
Sample Collection: Blood samples are collected from mice at specified time points after drug administration. Samples are collected in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: The blood is centrifuged to separate the plasma.
-
ELISA Assay: Plasma insulin concentrations are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for mouse/rat insulin. The assay typically involves the capture of insulin by a specific antibody, followed by detection with a labeled secondary antibody and a colorimetric substrate.
-
Quantification: The absorbance is read on a plate reader, and insulin concentrations are determined by comparison to a standard curve.
Conclusion
The available preclinical and initial clinical data strongly indicate that this compound's mutant-selective mechanism of action translates to a significantly safer metabolic profile compared to pan-PI3K inhibitors. By sparing wild-type PI3Kα, this compound avoids the disruption of insulin signaling that leads to hyperglycemia, a dose-limiting toxicity for many pan-PI3K inhibitors. This improved therapeutic window suggests that this compound may offer a more favorable risk-benefit profile for patients with PIK3CA-mutant cancers, potentially allowing for more consistent dosing and improved long-term outcomes. Further clinical investigation is ongoing to fully characterize the metabolic advantages of this compound in a broader patient population.
References
A Comparative Guide to the Mechanisms of Action: Inavolisib versus Tersolisib
This guide provides a detailed, objective comparison of the mechanisms of action of two targeted cancer therapies, Inavolisib and this compound. Both drugs are inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in cancer. This comparison is intended for researchers, scientists, and drug development professionals, with a focus on molecular mechanisms, supporting experimental data, and relevant clinical outcomes.
Introduction to PI3Kα Inhibition
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] The Class IA PI3Kα isoform, encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in solid tumors, particularly in breast cancer.[2][4] Activating mutations in PIK3CA, such as the hotspot mutations E542K, E545K, and H1047R, lead to constitutive activation of the p110α catalytic subunit, driving tumorigenesis and resistance to therapies. Both Inavolisib and this compound are designed to target this aberrant signaling by inhibiting the mutant PI3Kα protein.
Inavolisib: A Dual-Action Inhibitor and Degrader
Inavolisib (also known as GDC-0077) is a potent and highly selective small molecule inhibitor of the PI3Kα isoform. Its mechanism is distinguished by a dual action: it not only inhibits the kinase activity of the p110α subunit but also specifically induces the degradation of the mutated p110α protein.
Mechanism of Action
-
Selective Kinase Inhibition : Inavolisib binds to the ATP-binding site of the p110α catalytic subunit, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action blocks the downstream activation of AKT and mTOR, thereby inhibiting cellular proliferation and inducing apoptosis in PIK3CA-mutated cancer cells. Inavolisib exhibits over 300-fold greater selectivity for the α isoform compared to the β, γ, and δ isoforms, which may contribute to a more manageable safety profile by avoiding off-target effects like gastrointestinal toxicity associated with PI3Kδ inhibition.
-
Targeted Protein Degradation : A unique feature of Inavolisib is its ability to trigger the proteasome-mediated degradation of the mutant p110α subunit. This degradation is dependent on receptor tyrosine kinase (RTK) activity, particularly HER2. By eliminating the oncogenic driver protein, Inavolisib achieves a more sustained and durable inhibition of PI3K signaling. This dual mechanism helps to overcome the common issue of pathway reactivation through feedback loops that can limit the efficacy of other PI3K inhibitors.
This compound: A Mutant-Selective Allosteric Inhibitor
This compound (also known as STX-478) is a highly potent, orally bioavailable, and central nervous system (CNS)-penetrant inhibitor that selectively targets mutant forms of PI3Kα. Unlike ATP-competitive inhibitors, this compound functions as an allosteric inhibitor.
Mechanism of Action
-
Mutant-Selective Allosteric Inhibition : this compound selectively targets and allosterically binds to common PIK3CA mutant forms, including the H1047R kinase-domain mutation. This allosteric binding prevents the mutant PI3Kα from adopting its active conformation, thereby inhibiting its kinase activity. This leads to the suppression of the PI3K/Akt/mTOR pathway, resulting in apoptosis and inhibition of cell growth in tumor cells expressing these mutations.
-
Wild-Type Sparing : A key characteristic of this compound is its selectivity for mutant PI3Kα over the wild-type (WT) form. For instance, it exhibits 14-fold greater selectivity for mutant PI3Kα over the wild-type enzyme. This "wild-type sparing" profile is intended to reduce on-target toxicities commonly seen with pan-PI3K inhibitors, such as metabolic dysfunction (e.g., hyperglycemia), by preserving normal PI3K signaling in healthy tissues.
Comparative Performance and Efficacy Data
Quantitative data from preclinical and clinical studies highlight the distinct profiles of Inavolisib and this compound.
| Parameter | Inavolisib | This compound | Reference |
| Target | PI3Kα (p110α) | Mutant PI3Kα (e.g., H1047R) | |
| Binding Mode | ATP-competitive | Allosteric | |
| Key Mechanism | Kinase inhibition + Mutant protein degradation | Mutant-selective allosteric inhibition | |
| Selectivity | >300-fold for PI3Kα over β, γ, δ isoforms | 14-fold for mutant over wild-type PI3Kα | |
| IC50 (H1047R mutant) | Not explicitly stated in snippets | 9.4 nmol/L |
Clinical Efficacy of Inavolisib
The Phase III INAVO120 study evaluated Inavolisib in combination with palbociclib and fulvestrant for PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer.
| Endpoint | Inavolisib Combination Arm | Placebo Combination Arm | Hazard Ratio (95% CI) | Reference |
| Median Progression-Free Survival (PFS) | 15.0 - 17.2 months | 7.3 months | 0.43 (0.32 - 0.59) | |
| Median Overall Survival (OS) | 34.0 months | 27.0 months | 0.67 (0.48 - 0.94) | |
| Objective Response Rate (ORR) | 58.4% - 62.7% | 25.0% - 28.0% | N/A | |
| Median Time to Chemotherapy | 35.6 months | 12.6 months | 0.43 (0.30 - 0.60) |
Experimental Protocols
Characterization of PI3K inhibitors like Inavolisib and this compound involves a range of standard preclinical assays.
Western Blotting for Pathway Analysis
Objective: To assess the inhibition of the PI3K signaling pathway by measuring the phosphorylation status of downstream proteins like AKT and S6 ribosomal protein.
Methodology:
-
Cell Culture and Treatment: PIK3CA-mutant cancer cell lines (e.g., MCF10A-H1047R) are cultured under standard conditions. Cells are treated with varying concentrations of the inhibitor (e.g., Inavolisib, this compound) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-24 hours).
-
Protein Extraction: Cells are washed with cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated S6 (p-S6), total S6, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A reduction in the p-AKT/total AKT ratio in treated cells compared to control indicates pathway inhibition.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Cell Implantation: PIK3CA-mutant human cancer cells (e.g., CAL-33) are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: The inhibitor (e.g., this compound at 30 or 100 mg/kg) or a vehicle control is administered orally (p.o.) on a defined schedule (e.g., daily for 28 days).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length × Width²)/2.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis (e.g., western blotting or immunohistochemistry) to confirm target engagement and pathway inhibition in the tumor tissue. Efficacy is determined by comparing the tumor growth inhibition in the treated groups versus the control group.
Conclusion
Inavolisib and this compound represent advanced, selective strategies for targeting the PI3Kα pathway in cancers with PIK3CA mutations.
-
Inavolisib employs a dual mechanism of potent kinase inhibition and targeted degradation of the mutant p110α protein. This approach leads to durable pathway suppression and has demonstrated significant improvements in progression-free and overall survival in clinical trials for advanced breast cancer.
-
This compound functions as a mutant-selective, allosteric inhibitor. Its "wild-type sparing" nature is designed to optimize the therapeutic window by minimizing on-target side effects in normal tissues, a common challenge with less selective PI3K inhibitors.
The choice between these or other PI3K pathway inhibitors will depend on the specific tumor context, mutational status, desired safety profile, and further clinical data. The distinct mechanisms of Inavolisib and this compound highlight the ongoing innovation in precision oncology aimed at improving efficacy while managing treatment-related toxicities.
References
- 1. What is the mechanism of action of Inavolisib? [synapse.patsnap.com]
- 2. Frontiers | Mechanistic optimization of inavolisib combined with CDK4/6 inhibitors in the treatment of PIK3CA-mutated breast tumors [frontiersin.org]
- 3. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
Safety Operating Guide
Navigating the Disposal of Tersolisib: A Guide to Safe and Compliant Laboratory Practices
Disclaimer: This document provides essential guidance on the proper disposal of Tersolisib based on general safety protocols for antineoplastic and cytotoxic agents. As no specific disposal instructions for this compound were found in the public domain, these procedures are derived from established best practices for handling hazardous pharmaceutical compounds in a research setting. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer and adhere to all local, state, and federal regulations governing hazardous waste disposal.
This compound is an investigational, orally bioavailable inhibitor of PI3Kα with potential antineoplastic activity.[1][2] As with many compounds used in cancer research, it should be handled with care, and its waste products must be disposed of responsibly to ensure the safety of laboratory personnel and the environment.
Core Principles of this compound Waste Management
The primary goal of this compound waste management is to prevent exposure and environmental contamination. All materials that have come into contact with this compound are to be considered potentially hazardous and must be segregated and disposed of according to institutional and regulatory guidelines for cytotoxic waste.[3][4][5]
Key Handling and Disposal Parameters
The following table summarizes crucial information for the safe handling and disposal of this compound, based on general guidelines for cytotoxic compounds.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous / Cytotoxic / Antineoplastic Waste | Due to its potential to be mutagenic, teratogenic, or carcinogenic. |
| Personal Protective Equipment (PPE) | Double chemotherapy gloves, protective gown (solid front, long sleeves), safety goggles, and a respirator if there is a risk of aerosolization. | To prevent skin contact, inhalation, and eye exposure. |
| Waste Segregation | All this compound-contaminated waste must be segregated from other laboratory waste streams at the point of generation. | To prevent cross-contamination and ensure proper disposal. |
| Waste Containers | Use clearly labeled, leak-proof, puncture-resistant containers designated for cytotoxic waste. These are often color-coded (e.g., yellow or purple lids on sharps containers). | To ensure safe containment and clear identification of hazardous waste. |
| Disposal of Unused/Expired this compound | Treat as bulk hazardous chemical waste. Do not dispose of it down the drain or in regular trash. | To prevent environmental contamination and accidental exposure. |
| Disposal of Contaminated Labware | Sharps (needles, scalpels) must be placed in a designated cytotoxic sharps container. Non-sharp items (pipette tips, vials, gloves, gowns) should be placed in a labeled cytotoxic waste bag or container. | To prevent injuries and ensure proper handling of contaminated materials. |
| Decontamination of Work Surfaces | Clean surfaces with a detergent solution followed by 70% isopropyl alcohol. All cleaning materials must be disposed of as cytotoxic waste. | To effectively remove residual contamination. |
| Spill Management | Use a chemotherapy spill kit. Small spills (<5 mL) can be cleaned by trained personnel with appropriate PPE. For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department. | To safely contain and clean up accidental releases. |
Experimental Protocol: Step-by-Step Disposal Procedures
This protocol outlines the recommended steps for the disposal of various types of this compound waste generated in a laboratory setting.
Segregation of this compound Waste
-
At the Point of Generation: Immediately following any procedure involving this compound, segregate all contaminated materials into the appropriate waste containers.
-
Designated Waste Area: Establish a designated satellite accumulation area within the laboratory for the temporary storage of sealed cytotoxic waste containers.
Disposal of Unused or Expired this compound (Bulk Waste)
-
Container: Place the original vial or a securely sealed container of the unused or expired this compound into a larger, labeled hazardous waste container.
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."
-
Storage: Store the container in the designated satellite accumulation area.
-
Pickup: Arrange for collection by the institution's EHS or a licensed hazardous waste disposal service.
Disposal of Contaminated Sharps
-
Container: Immediately place all needles, syringes, and other contaminated sharps into a puncture-resistant sharps container specifically designated for cytotoxic waste.
-
Do Not Recap: Never recap, bend, or break needles.
-
Filling: Do not overfill the sharps container. Seal it when it is three-quarters full.
-
Disposal: Place the sealed container in the designated area for cytotoxic waste pickup.
Disposal of Contaminated Lab Consumables (Non-Sharps)
-
Collection: Place all contaminated items such as gloves, gowns, bench paper, pipette tips, and empty vials into a clearly marked, leak-proof bag or container designated for cytotoxic waste.
-
Sealing: When the bag is three-quarters full, securely seal it to prevent any leakage.
-
Disposal: Place the sealed bag into a secondary rigid container for storage and pickup.
Decontamination of Glassware
-
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol or as recommended in the SDS) to remove the bulk of the this compound. Collect this initial rinse as hazardous chemical waste.
-
Washing: Wash the glassware with a laboratory detergent and water.
-
Final Rinse: Perform a final rinse with distilled water.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Logical workflow for the segregation and disposal of this compound waste.
By adhering to these stringent disposal procedures, researchers and laboratory professionals can mitigate the risks associated with this compound, ensuring a safe working environment and protecting our ecosystems. Always prioritize safety and compliance by consulting the specific guidance provided by the manufacturer and your institution's safety office.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tersolisib
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Tersolisib (STX-478), a potent and selective PI3Kα inhibitor. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of your research. This guide offers procedural, step-by-step instructions for the safe handling, storage, and disposal of this compound, positioning your laboratory at the forefront of chemical safety and operational excellence.
Immediate Safety and Handling Protocols
This compound, as a potent kinase inhibitor, should be handled with the same precautions as other cytotoxic or hazardous agents. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling similar research compounds.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in powder or solution form. This is to prevent exposure through skin contact, inhalation, or ingestion[1][2].
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-rated nitrile gloves (ASTM D6978) | Provides a robust barrier against chemical permeation. The outer glove should be removed and disposed of immediately after handling the compound. |
| Eye Protection | Tightly fitting safety goggles with side shields or a full-face shield | Protects against splashes and airborne particles. |
| Lab Coat | Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | NIOSH-certified N95 or higher respirator | Recommended when handling the powder form to prevent inhalation of fine particles. |
Engineering Controls
All handling of this compound, especially the powder form, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure[1]. The work surface should be covered with a disposable absorbent plastic-backed pad to contain any spills[3].
Experimental Protocols
Reconstitution of this compound Powder
Objective: To prepare a stock solution of this compound for in vitro or in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Ensure all handling is performed within a certified chemical fume hood or BSC.
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Carefully weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. This compound is soluble in DMSO at concentrations up to 80 mg/mL[4]. For example, to prepare a 10 mM stock solution, dissolve 4.01 mg of this compound in 1 mL of DMSO.
-
Gently vortex or sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for In Vivo Studies
Objective: To prepare a ready-to-use formulation of this compound for oral administration in animal models.
Materials:
-
This compound stock solution in DMSO
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl) or Corn Oil
-
Sterile tubes for dilution
Procedure for a PEG300/Tween 80/Saline Formulation:
-
In a sterile tube, add the required volume of this compound stock solution (e.g., 10% of the final volume).
-
Add PEG300 to a final concentration of 40%.
-
Add Tween 80 to a final concentration of 5%.
-
Add saline to bring the solution to the final desired volume (e.g., 45% of the final volume).
-
Mix thoroughly until a clear solution is obtained. This formulation should be prepared fresh for each use.
Procedure for a Corn Oil Formulation:
-
In a sterile tube, add the required volume of this compound stock solution (e.g., 10% of the final volume).
-
Add corn oil to bring the solution to the final desired volume (e.g., 90% of the final volume).
-
Mix thoroughly until a clear solution is obtained. This formulation should also be prepared fresh.
Storage and Disposal Plan
Storage
-
Powder: Store this compound powder at -20°C for long-term storage (up to 3 years) in a tightly sealed container, protected from light.
-
Stock Solutions: Store DMSO stock solutions in single-use aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability and avoid degradation from repeated freeze-thaw cycles.
Disposal
All waste contaminated with this compound, including gloves, pipette tips, tubes, and absorbent pads, must be considered hazardous chemical waste.
Disposal Plan:
-
Segregation: All this compound-contaminated waste must be segregated from regular laboratory trash.
-
Containment:
-
Solids: Place all contaminated solid waste (gloves, wipes, plasticware) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquids: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any needles or syringes used for administration must be disposed of in a designated sharps container for hazardous materials.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the name "this compound," and the primary hazards (e.g., "Toxic," "Cytotoxic").
-
Pickup and Disposal: Arrange for the disposal of hazardous waste through your institution's EHS office. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway
This compound is a highly potent and selective allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα). It specifically targets mutant forms of PI3Kα, which are frequently implicated in cancer development. By inhibiting PI3Kα, this compound blocks the conversion of phosphatidylinositol (3,4)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, prevents the activation of downstream signaling proteins, most notably AKT and mammalian target of rapamycin (mTOR), leading to the inhibition of tumor cell growth, proliferation, and survival.
By providing this comprehensive guidance, we aim to empower researchers to handle this compound with the utmost confidence and safety, thereby fostering a secure and productive research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
